molecular formula C6H5BrN4 B1380145 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 1378862-01-1

6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B1380145
CAS No.: 1378862-01-1
M. Wt: 213.03 g/mol
InChI Key: DWJVWLDIPJSPKM-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a useful research compound. Its molecular formula is C6H5BrN4 and its molecular weight is 213.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJVWLDIPJSPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378862-01-1
Record name 6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine
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Foundational & Exploratory

Introduction: The Significance of 6-Bromo-triazolo[4,3-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 6-Bromo-triazolo[4,3-a]pyridin-3-amine in Organic Solvents

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 6-Bromo-triazolo[4,3-a]pyridin-3-amine. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of data to explain the underlying physicochemical principles and provide robust, actionable experimental protocols.

6-Bromo-[1][2]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound featuring a fused triazolopyridine scaffold. This structural motif is considered a "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse biological activities.[3] The triazolo[4,3-a]pyrazine core, a related structure, is found in numerous marketed drugs, highlighting the importance of this chemical class.[4] Understanding the solubility of this specific bromo-substituted amine derivative is paramount for its application in various research and development phases, including:

  • Synthetic Chemistry: Selecting appropriate solvents for reactions, purification, and crystallization.

  • Drug Discovery: Ensuring compound viability in biological assays and formulation for in vivo studies.[5]

  • Material Science: Application in the development of organic materials where solution-phase processing is required.

This guide will first establish a theoretical framework for predicting solubility based on the molecule's inherent properties and then provide detailed methodologies for its empirical determination.

Theoretical Framework and Solubility Prediction

A priori assessment of solubility is a critical first step that can save significant experimental resources. This prediction is based on the molecule's structural features and the principle of "like dissolves like."

Physicochemical Property Analysis

The structure of 6-Bromo-triazolo[4,3-a]pyridin-3-amine dictates its interactions with various solvents.

  • Molecular Structure: The molecule consists of a planar, fused aromatic ring system, a bromine substituent, and a primary amine group.

  • Polarity and Hydrogen Bonding: The triazole and pyridine rings contain nitrogen atoms that are hydrogen bond acceptors. The primary amine group (-NH₂) is a strong hydrogen bond donor and acceptor. These features impart a significant degree of polarity to the molecule. The parent compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, is known to form intermolecular N–H⋯N hydrogen bonds in its crystal structure, which will influence the energy required to dissolve the solid.[6]

  • Lipophilicity: The bromo substituent and the aromatic rings contribute to the molecule's lipophilicity (hydrophobicity). The interplay between the polar amine and triazole moieties and the lipophilic bromo-aromatic core will define its solubility profile.

  • Ionizability: The presence of the amine group and the basic nitrogen atoms in the pyridine ring suggests the molecule will have a basic pKa. Its solubility is therefore expected to be significantly higher in acidic aqueous solutions where it can form a soluble salt.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7] The central principle is that substances with similar HSP values are likely to be miscible.[2]

The "distance" (Ra) between the HSP of a solute and a solvent in this three-dimensional space can be calculated:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [2]

A smaller Ra value indicates a higher likelihood of solubility. While the specific HSP for 6-Bromo-triazolo[4,3-a]pyridin-3-amine are not published, we can estimate its characteristics:

  • δD: Expected to be moderate to high due to the aromatic system and the bromine atom.

  • δP: Expected to be high due to the polar C-N and C-Br bonds and the overall molecular dipole.

  • δH: Expected to be high due to the hydrogen bond donating and accepting capabilities of the amine and nitrogen heterocycles.

Predicted Solubility Profile

Based on the analysis above, a qualitative solubility profile can be predicted. This serves as a starting point for solvent selection in experimental studies.

Solvent ClassRepresentative SolventsPredicted Solubility of 6-Bromo-triazolo[4,3-a]pyridin-3-amineRationale
Polar Aprotic DMSO, DMF, NMP, AcetonitrileHigh These solvents have high δP and moderate to high δH (acceptor) values, closely matching the expected profile of the solute. They can accept hydrogen bonds from the amine group and interact favorably with the polar triazolopyridine core.
Polar Protic Methanol, Ethanol, WaterModerate to Low Alcohols can act as both H-bond donors and acceptors. While they will interact with the polar groups, the energetic cost of disrupting the strong intermolecular hydrogen bonds in the crystal lattice and the solvent itself may limit high solubility. Solubility in water is expected to be low at neutral pH due to the lipophilic character but will increase significantly at low pH.
Nonpolar Hexane, TolueneVery Low / Insoluble The HSP of these solvents (low δP and δH) are very different from the solute's expected profile. The energy required to break the strong intermolecular forces (especially hydrogen bonds) in the solid solute would not be compensated by the weak van der Waals interactions with these solvents.
Chlorinated Dichloromethane (DCM)Low to Moderate DCM has some polar character but is not a hydrogen bond donor. It may show some limited success in dissolving the compound, but is unlikely to be as effective as polar aprotic solvents.

Experimental Determination of Solubility

Empirical measurement is essential to obtain quantitative solubility data. Two primary types of solubility are relevant in research and development: thermodynamic (equilibrium) and kinetic.

Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent at a given temperature. It is typically measured using the shake-flask method over a longer incubation period (e.g., 24 hours or more) to ensure equilibrium is reached.[1] This value is critical for formulation and biopharmaceutics.[8]

  • Kinetic Solubility: This is a measure of how much of a compound, typically dissolved in a high-concentration DMSO stock, can be added to an aqueous buffer before it precipitates.[9] It is a high-throughput method used in early drug discovery to flag potential solubility issues.[5] The measured value is often higher than the thermodynamic solubility because it can represent the solubility of a metastable form or a supersaturated solution.[1]

Experimental Workflow Diagrams

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound into vials B Add chosen organic solvent A->B Step 1 C Seal vials and place in shaker bath B->C Step 2 D Agitate at constant temp (e.g., 25°C) for 24h C->D Step 3 E Allow solids to settle D->E Step 4 F Withdraw supernatant E->F Step 5 G Filter (e.g., 0.22 µm PTFE) or Centrifuge F->G Step 5 H Prepare serial dilutions of the clear filtrate G->H Step 6 I Quantify concentration (UV-Vis or HPLC) H->I Step 7 J Calculate Solubility (e.g., mg/mL) I->J Step 8

Caption: Workflow for Thermodynamic (Equilibrium) Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_precipitation Precipitation Induction cluster_analysis Analysis A Prepare high-conc. stock in DMSO (e.g., 10 mM) C Add small volume of DMSO stock to buffer A->C Step 1 B Dispense buffer (e.g., PBS) into 96-well plate B->C Step 2 D Mix and incubate (e.g., 2h at 25°C) C->D Step 3 E Measure precipitate (Nephelometry) D->E Step 4a F OR Filter and measure soluble fraction (UV-Vis) D->F Step 4b G Determine precipitation concentration E->G Step 5 F->G Step 5

Caption: Workflow for High-Throughput Kinetic Solubility Screening.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is considered the gold standard for measuring thermodynamic solubility.[8]

Materials:

  • 6-Bromo-triazolo[4,3-a]pyridin-3-amine (solid powder)

  • Selected organic solvents (e.g., DMSO, Ethanol, Acetonitrile, Dichloromethane, Toluene)

  • Glass vials with screw caps (e.g., 2 mL or 4 mL)

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, ensure chemical compatibility, e.g., PTFE for organic solvents) or a centrifuge

  • Volumetric flasks and pipettes for dilutions

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation: Add an excess amount of the solid compound to a pre-weighed vial. An amount sufficient to ensure solid is present after equilibration is key, but avoid adding so much that it alters the solvent volume significantly.[8] For a 2 mL vial, 5-10 mg is typically sufficient.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.[1] Some systems may require longer; it is advisable to test multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.[8]

  • Phase Separation: After equilibration, remove the vial and let it stand at the same temperature to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining microscopic particles, either:

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. Discard the first few drops to avoid adsorptive losses.

    • Alternatively, centrifuge the vial at high speed (e.g., >10,000 g for 5 minutes) and carefully sample the clear supernatant.

  • Quantification:

    • Prepare a series of accurate dilutions of the clear filtrate.

    • Analyze the dilutions using a pre-validated analytical method (UV-Vis or HPLC) to determine the concentration of the dissolved compound.

    • For UV-Vis, a calibration curve must be prepared beforehand by dissolving known masses of the compound in the same solvent.[10]

  • Calculation: The determined concentration is the equilibrium solubility of the compound in that solvent at the specified temperature. Express the result in appropriate units (e.g., mg/mL, µg/mL, or Molarity).

Protocol 2: Kinetic Solubility Determination (Nephelometry)

This high-throughput method is ideal for early-stage screening.[5]

Materials:

  • 10 mM stock solution of 6-Bromo-triazolo[4,3-a]pyridin-3-amine in DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 384-well or 96-well microplates

  • Automated liquid handler (recommended) or multichannel pipettes

  • Plate reader with nephelometry capabilities

Procedure:

  • Plate Preparation: Dispense the aqueous buffer into the wells of the microplate.

  • Compound Addition: Add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution to the buffer to achieve the highest desired concentration. The final DMSO concentration should typically be kept low (e.g., <2%) to minimize its co-solvent effects.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C) for a set period, typically 1-2 hours.[1]

  • Measurement: Place the plate in a nephelometer and measure the light scattering in each well. An increase in scattered light relative to a buffer/DMSO blank indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed.[11] Results are often categorized (e.g., >100 µg/mL, 15-100 µg/mL, <15 µg/mL).[11]

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison.

Table for Experimental Solubility Data:

SolventTemperature (°C)MethodSolubility (mg/mL)Solubility (mM)Observations
DMSO25Equilibrium (Shake-Flask)[Experimental Value][Calculated Value]e.g., Clear solution
Ethanol25Equilibrium (Shake-Flask)[Experimental Value][Calculated Value]
Acetonitrile25Equilibrium (Shake-Flask)[Experimental Value][Calculated Value]
Toluene25Equilibrium (Shake-Flask)[Experimental Value][Calculated Value]e.g., Insoluble
PBS (pH 7.4)25Kinetic (Nephelometry)[Experimental Value][Calculated Value]

Interpreting the Results:

  • Compare the experimental data with the predicted profile. Discrepancies can provide insight into specific molecular interactions not captured by simple models.

  • High solubility in DMSO and DMF confirms the importance of polar aprotic interactions.

  • Low solubility in nonpolar solvents like hexane validates the highly polar nature of the compound.

  • The difference between kinetic and thermodynamic solubility can indicate the propensity of the compound to form supersaturated solutions, which is a key consideration in formulation.

Conclusion

The solubility of 6-Bromo-triazolo[4,3-a]pyridin-3-amine is a complex property governed by a balance of polar, hydrogen-bonding, and lipophilic characteristics. While theoretical predictions offer valuable initial guidance, rigorous experimental determination remains indispensable. The shake-flask method provides the definitive thermodynamic solubility essential for late-stage development, while high-throughput kinetic assays are invaluable for rapid screening in early-phase discovery. By employing the principles and protocols outlined in this guide, researchers can confidently characterize the solubility of this important heterocyclic compound, enabling its effective use in scientific innovation.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

  • Abbott, S. HSP Basics | Practical Solubility Science.

  • ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?

  • Carrott, M. J., & Wai, C. M. (1996). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 68(24), 4495–4499.

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • Hansen Solubility. HSP for Beginners.

  • BioAssay Systems. Solubility Testing – Shake Flask Method.

  • MDPI. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine.

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

  • Ingenta Connect. UV Spectrophotometric method for the identification and solubility determination of nevirapine.

  • BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry.

  • PubMed. In vitro solubility assays in drug discovery.

  • Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

  • WHO. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS.

  • PubChem. 6-Bromo-1,2,4-triazin-3-amine.

  • Research Journal of Pharmacy and Technology. Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer.

  • PubMed. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.

  • MDPI. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.

  • Benchchem. 6-Bromo-3-(methylthio)-[1][2]triazolo[4,3-a]pyridine.

  • Fisher Scientific. 6-Bromo-[1][2]triazolo[1,5-a]pyridine, 96%, Thermo Scientific Chemicals.

  • Hansen Solubility. Designer Solvent Blends.

Sources

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-triazolo[4,3-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Arylated Triazolopyridines

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The introduction of an amino group at the 3-position and subsequent N-arylation via the Buchwald-Hartwig amination opens a gateway to a vast chemical space of novel compounds with potential therapeutic applications. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, offering a powerful and versatile tool for forging carbon-nitrogen bonds that are otherwise challenging to construct.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to 6-Bromo-triazolo[4,3-a]pyridin-3-amine. We will delve into the critical parameters of the reaction, offer a detailed experimental protocol, and provide insights into troubleshooting common challenges.

Understanding the Core Principles: A Mechanistic Overview

The Buchwald-Hartwig amination is a complex catalytic process involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted catalytic cycle provides a framework for understanding the key transformations and the role of each component.[7]

A simplified representation of the catalytic cycle is as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (6-Bromo-triazolo[4,3-a]pyridin-3-amine), forming a Pd(II) intermediate.[7][8]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.[1][7]

  • Reductive Elimination: The final and crucial step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the N-arylated product and regenerates the active Pd(0) catalyst.[1][7]

Key Parameters for Success: A Guided Approach to Reaction Optimization

The success of the Buchwald-Hartwig amination of 6-Bromo-triazolo[4,3-a]pyridin-3-amine hinges on the careful selection and optimization of several key parameters. The heteroaromatic nature of the substrate introduces specific challenges that require thoughtful consideration.

The Palladium Precatalyst: Choosing the Right Entry Point

While various palladium sources can be employed, the use of pre-formed palladium complexes, often referred to as precatalysts, is highly recommended for reproducibility and efficiency.[9] These precatalysts are typically air- and moisture-stable and readily generate the active Pd(0) species under the reaction conditions.

  • Recommended Precatalysts: For the amination of heteroaromatic bromides, precatalysts such as [Pd(allyl)Cl]₂ or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) have shown good performance.[2] The choice may depend on the specific amine coupling partner and the ligand used.

The Ligand: The Heart of the Catalytic System

The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination.[1][10] The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, ultimately dictating the reaction's efficiency and scope.[1] For electron-rich and potentially coordinating heteroaromatic substrates like triazolopyridines, bulky and electron-rich biarylphosphine ligands are often essential.[11]

  • Recommended Ligands:

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and commonly used ligand for a wide range of amination reactions, including those involving heteroaromatic halides.[2]

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another powerful biarylphosphine ligand known for its high activity in C-N cross-coupling reactions.

    • tBuBrettPhos (2-(Di-tert-butylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): This bulky ligand has proven particularly effective for the amination of unprotected nitrogen-containing heterocycles.[12][13]

The optimal ligand may need to be determined empirically for each specific amine coupling partner.

The Base: Driving the Deprotonation

A suitable base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex. The choice of base can significantly impact the reaction rate and yield.

  • Commonly Used Bases:

    • Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base that is widely used and highly effective in many Buchwald-Hartwig aminations.[3]

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃): Milder bases that can be advantageous when dealing with base-sensitive functional groups. However, they may require higher reaction temperatures or longer reaction times.[7]

The Solvent: Creating the Right Environment

The solvent plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction temperature. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.

  • Recommended Solvents:

    • Toluene: A common and effective solvent for Buchwald-Hartwig reactions.[3]

    • 1,4-Dioxane: Another frequently used solvent that often gives excellent results.[3]

    • Tetrahydrofuran (THF): Can also be a suitable solvent, particularly for reactions conducted at lower temperatures.[3][9]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of 6-Bromo-triazolo[4,3-a]pyridin-3-amine. It is crucial to perform this reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

Table 1: Recommended Reaction Parameters

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%)Can be substituted with other suitable Pd(0) or Pd(II) precatalysts.
Ligand XPhos (2-4 mol%)Ligand-to-palladium ratio is typically 2:1.
Base NaOtBu (1.5 - 2.0 equivalents)Ensure the base is fresh and of high purity.
Solvent Anhydrous, deoxygenated Toluene or 1,4-DioxaneUse a sufficient volume to ensure good mixing.
Temperature 80 - 110 °CThe optimal temperature may vary depending on the reactants.
Reaction Time 12 - 24 hoursMonitor the reaction progress by TLC or LC-MS.

Diagram 1: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification reagents Weigh Reagents glassware Dry Glassware reagents->glassware solvent Degas Solvent glassware->solvent setup Assemble under Inert Gas solvent->setup add_reagents Add Reagents setup->add_reagents heat Heat to Temperature add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor workup Quench & Extract monitor->workup purify Column Chromatography workup->purify characterize Characterize Product purify->characterize

Caption: A streamlined workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.

  • Reagent Preparation: In a glovebox or under a positive pressure of inert gas, add the 6-Bromo-triazolo[4,3-a]pyridin-3-amine (1.0 eq), the amine coupling partner (1.1 - 1.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 - 2.0 eq) to a reaction flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) to the reaction flask via a syringe.

  • Reaction Execution: Place the reaction flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired N-arylated triazolopyridine.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Poorly soluble reagents- Inappropriate ligand or base- Use a fresh batch of catalyst and base.- Ensure all glassware is dry and the solvent is properly degassed.[9]- Try a different solvent or a co-solvent system to improve solubility.[3]- Screen different ligands and bases.[9]
Formation of Side Products - Homocoupling of the aryl bromide- Dehalogenation of the starting material- Competing reactions with other functional groups- Lower the reaction temperature.- Use a milder base.- Protect sensitive functional groups on the coupling partners.
Difficulty in Purification - Co-elution of product with byproducts or starting materials- Optimize the mobile phase for column chromatography.- Consider alternative purification techniques such as preparative TLC or HPLC.

Conclusion

The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of N-arylated heterocycles. By carefully considering the key reaction parameters and following a well-designed protocol, researchers can successfully synthesize a wide range of novel N-aryl-triazolo[4,3-a]pyridin-3-amine derivatives. This guide provides a solid foundation for achieving success in this important transformation, enabling the exploration of new chemical entities for drug discovery and materials science.

References

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • New Phosphine-Functionalized NHC Ligands: Discovery of an Effective Catalyst for the Room-Temperature Amination of Aryl Chlorides with Primary and Secondary Amines | Organometallics - ACS Publications. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

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Application Notes & Protocols for the Development of Antimicrobial Agents from 6-Bromo-triazolo[4,3-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in our approach to antibiotic discovery. The dwindling efficacy of existing drugs against multi-drug-resistant (MDR) pathogens presents a grave threat to global health.[1][2] This has catalyzed the exploration of innovative chemical scaffolds that can serve as the foundation for a new generation of antimicrobial agents.[3][4][5] The triazolopyridine nucleus, a fused heterocyclic system, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[6][7][8] Derivatives of triazolopyridine have demonstrated a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[7][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 6-Bromo-triazolo[4,3-a]pyridin-3-amine scaffold for the discovery and development of novel antimicrobial agents.

Section 1: The 6-Bromo-triazolo[4,3-a]pyridin-3-amine Scaffold: Rationale and Potential

The 6-Bromo-triazolo[4,3-a]pyridin-3-amine structure presents a versatile platform for medicinal chemistry exploration. The key features that make it an attractive starting point are:

  • The Triazolopyridine Core: This fused heterocyclic ring system is known to interact with various biological targets.[10] Its unique electronic and steric properties can be fine-tuned through chemical modification.

  • The Bromo Substituent (Position 6): The bromine atom serves as a crucial synthetic handle. It can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a diverse range of substituents, allowing for the systematic exploration of the structure-activity relationship (SAR).

  • The Amine Group (Position 3): The primary amine is a key functional group that can be acylated, alkylated, or converted into other functionalities. This allows for the introduction of side chains that can modulate the compound's solubility, cell permeability, and target-binding affinity.

Our initial hypothesis is that by strategically modifying the 6- and 3-positions of the triazolopyridine core, we can develop derivatives with potent and selective antimicrobial activity.

Overall Development Workflow

The journey from the initial scaffold to a potential drug candidate is a multi-step process. The following diagram outlines the logical flow of experiments described in these application notes.

Antimicrobial Development Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Antimicrobial Screening cluster_2 Phase 3: Mechanism of Action (MoA) Studies cluster_3 Phase 4: Lead Optimization Synthesis Synthesis of 6-Bromo-triazolo[4,3-a]pyridin-3-amine and Derivatives Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization MIC Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC TimeKill Time-Kill Kinetic Assay MIC->TimeKill InSilico In Silico Analysis (Molecular Docking) TimeKill->InSilico Biochemical Biochemical Assays (e.g., DNA Gyrase Inhibition) InSilico->Biochemical SAR Structure-Activity Relationship (SAR) Analysis Biochemical->SAR SAR->Synthesis Iterative Design ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET

Caption: High-level workflow for the development of antimicrobial agents.

Section 2: Synthesis and Characterization Protocols

2.1. Protocol: Synthesis of 6-Bromo-[1][6][7]triazolo[4,3-a]pyridin-3-amine

This protocol describes a plausible synthetic route. Note: All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Principle: The synthesis involves the cyclization of a substituted hydrazinylpyridine. This is a common and effective method for forming the triazolo[4,3-a]pyridine ring system.[11]

Materials:

  • 5-Bromo-2-hydrazinylpyridine

  • Cyanogen bromide (CNBr) - EXTREME CAUTION: Highly toxic

  • Ethanol (EtOH), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2-hydrazinylpyridine (10.0 g, 53.2 mmol).

  • Solvent Addition: Add 150 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: In a separate flask, carefully and with extreme caution, dissolve cyanogen bromide (5.90 g, 55.9 mmol, 1.05 eq) in 50 mL of anhydrous ethanol.

  • Reaction Execution: Slowly add the cyanogen bromide solution to the stirred solution of 5-Bromo-2-hydrazinylpyridine at room temperature over 30 minutes.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases to neutralize any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure 6-Bromo-[1][6][7]triazolo[4,3-a]pyridin-3-amine.

2.2. Protocol: Characterization of the Final Compound

Principle: To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential.

Procedures:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected Outcome: The spectra should be consistent with the proposed structure, showing the correct number of signals, chemical shifts, and coupling patterns for the aromatic protons and carbons.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an electrospray ionization (ESI) mass spectrometer.

    • Expected Outcome: The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound (C₆H₅BrN₄, MW: 213.04). The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method (e.g., reverse-phase C18 column with a mobile phase of acetonitrile/water gradient).

    • Inject a solution of the compound and analyze the chromatogram.

    • Expected Outcome: A single major peak should be observed, indicating the purity of the compound (ideally >95%).

Section 3: Antimicrobial Susceptibility Testing Protocols

3.1. Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound.

    • Add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the test compound stock solution (appropriately diluted from the main stock) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix well. Continue this serial dilution down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or by measuring OD₆₀₀).

Data Presentation:

CompoundConcentration (µg/mL)S. aureus GrowthE. coli Growth
Test Cmpd A 128--
64--
32-+
16++
MIC 64 64
Ciprofloxacin 4--
2--
1+-
0.5++
MIC 2 1

3.2. Protocol: Minimum Bactericidal Concentration (MBC) Determination

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined from the MIC assay results.

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).[12]

Section 4: Elucidating the Mechanism of Action (MoA)

Understanding the molecular target of a novel antimicrobial is critical for its development. A combined in silico and in vitro approach is highly effective.

4.1. In Silico Analysis: Molecular Docking

Principle: Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13][14] This can help identify potential bacterial protein targets for our compound. Many 1,2,4-triazole derivatives are known to target bacterial DNA gyrase or topoisomerase IV.[1]

Molecular Docking Workflow cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis Ligand Prepare Ligand (3D structure of Test Compound) Docking Perform Docking (e.g., AutoDock Vina) Ligand->Docking Receptor Prepare Receptor (e.g., DNA Gyrase from PDB) Receptor->Docking Scoring Analyze Poses & Binding Affinity Scores Docking->Scoring Visualization Visualize Interactions (e.g., PyMOL, Chimera) Scoring->Visualization

Caption: Workflow for in silico molecular docking studies.

Protocol Outline:

  • Target Selection: Select potential bacterial targets. Good starting points for triazole-based compounds include S. aureus DNA Gyrase (PDB ID: 2XCT) and Tyrosyl-tRNA synthetase (PDB ID: 1JIJ).[15][16]

  • Ligand Preparation: Generate a 3D structure of the 6-Bromo-triazolo[4,3-a]pyridin-3-amine derivative and perform energy minimization using software like Avogadro or ChemDraw.

  • Receptor Preparation: Download the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using tools like AutoDockTools.

  • Docking Simulation: Use docking software (e.g., AutoDock Vina) to dock the ligand into the active site of the receptor.

  • Analysis: Analyze the results based on the binding energy (docking score).[14] A more negative score indicates a higher binding affinity. Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site residues.

4.2. In Vitro MoA Validation: DNA Gyrase Inhibition Assay

Principle: This assay biochemically validates the in silico prediction that the compound inhibits DNA gyrase. It measures the ability of the compound to inhibit the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.

Materials:

  • E. coli or S. aureus DNA Gyrase enzyme and relaxed plasmid DNA (available as commercial kits)

  • Assay buffer

  • ATP

  • Test compound

  • Positive control (e.g., Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., SYBR Safe)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or control.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a DNA loading dye containing a protein denaturant (e.g., SDS).

  • Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid.

  • Visualization: Stain the gel with a DNA stain and visualize it under UV light.

  • Interpretation: In the absence of an inhibitor, the relaxed plasmid will be converted to the faster-migrating supercoiled form. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid. The concentration at which 50% of the supercoiling activity is inhibited (IC₅₀) can be determined.

Section 5: Conclusion and Future Directions

The 6-Bromo-triazolo[4,3-a]pyridin-3-amine scaffold represents a promising starting point for the development of novel antimicrobial agents. The protocols outlined in this document provide a robust framework for the synthesis, initial screening, and mechanism of action studies. Positive results from these assays will justify further investigation into lead optimization, focusing on improving potency, selectivity, and pharmacokinetic properties. The ultimate goal is to develop a new class of antibiotics that can effectively combat the growing threat of drug-resistant infections.

References

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  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry. [Link]

  • Triazolopyridine derivatives as antibacterial agents. (2006).
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  • Triazolopyridine. (2025). Wikipedia. [Link]

  • Antibacterials with Novel Chemical Scaffolds in Clinical Development. (2025). Drugs. [Link]

  • In vitro and in silico docking studies of antibacterial compounds derived from endophytic Penicillium setosum. (2019). Microbial Pathogenesis. [Link]

  • NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. (2017). Acta Poloniae Pharmaceutica. [Link]

  • In Silico, Molecular Docking and In Vitro Antimicrobial Activity of the Major Rapeseed Seed Storage Proteins. (2021). Frontiers in Microbiology. [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science. [Link]

  • One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone. (2014).
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  • Synthesis, Anti-inflammatory and Antibacterial Activities of Novel Pyrazolo[4,3-g]pteridines. (2016). ResearchGate. [Link]

  • Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds. (2023). RSC Advances. [Link]

  • Antibacterials with Novel Chemical Scaffolds in Clinical Development. (2025). ResearchGate. [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - One. (2023). Medires. [Link]

  • In Silico Molecular Docking Analysis, Cytotoxicity, and Antibacterial Activities of Constituents of Fruits of Cucumis dipsaceus. (2023). ACS Omega. [Link]

  • In Silico Screening of Antimicrobial Compounds Using Docked Complexes of Antibiotics and Antimicrobial Peptides. (2020). Biosciences Biotechnology Research Asia. [Link]

  • Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. (2024). International Journal of Molecular Sciences. [Link]

  • Novel Antimicrobial Agents: Discovery, Design and New Therapeutic Strategies. (n.d.). MDPI. [Link]

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Protocol for N-Arylation of 6-Bromo-triazolo[4,3-a]pyridin-3-amine: A Guide for Medicinal Chemistry and Drug Discovery

Protocol for N-Arylation of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine: A Guide for Medicinal Chemistry and Drug Discovery

Introduction: The Significance of N-Arylated[1][2][3]Triazolo[4,3-a]pyridines

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of an aryl group at the N-position of the 3-amino substituent can significantly modulate the pharmacological properties of these molecules, influencing their target affinity, selectivity, and pharmacokinetic profiles. Recently, a series of novel 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine derivatives have been synthesized and identified as potent antiproliferative agents, demonstrating broad-spectrum activity against various cancer cell lines.[3] This highlights the importance of robust and versatile synthetic methods for the N-arylation of the 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine core, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic candidates.

This application note provides detailed protocols for the N-arylation of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine, focusing on two of the most powerful and widely used cross-coupling methodologies in modern organic synthesis: the Buchwald-Hartwig amination and the Ullmann condensation. We will delve into the mechanistic underpinnings of each reaction, offer step-by-step experimental procedures, and discuss the critical parameters that ensure successful and reproducible outcomes.

Chemical Structures and Reaction Overview

The N-arylation of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine involves the formation of a new carbon-nitrogen bond between the 3-amino group of the triazolopyridine core and an aryl group. This transformation is typically achieved through transition metal-catalyzed cross-coupling reactions.

Reaction_Schemesub6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amineproductN-Aryl-6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-aminesub->product + aryl_halideAryl Halide (Ar-X)orAryl Boronic Acid (Ar-B(OH)2)aryl_halide->productCatalyst, Base, Solvent, Heat

Figure 1: General scheme for the N-arylation of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine.

Part 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[1][2] Its broad substrate scope, functional group tolerance, and relatively mild reaction conditions make it a highly attractive method for the N-arylation of complex molecules.

Mechanism and Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps and to prevent catalyst decomposition.

Buchwald_Hartwig_Cyclepd0Pd(0)L_npd_ar_x[Ar-Pd(II)(L_n)-X]pd0->pd_ar_x Oxidative Addition(+ Ar-X)pd_ar_amine[Ar-Pd(II)(L_n)-NHR'R'']^+X^-pd_ar_x->pd_ar_amine Ligand Exchange(+ HNR'R'')pd_ar_amido[Ar-Pd(II)(L_n)-NR'R'']pd_ar_amine->pd_ar_amido Deprotonation(- HX, Base)pd_ar_amido->pd0 Reductive EliminationproductAr-NR'R''pd_ar_amido->product

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol is a representative procedure based on established methods for the N-arylation of related heterocyclic amines. Optimization of reaction conditions may be necessary for specific aryl halides.

Materials and Equipment:

  • 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine

  • Aryl halide (e.g., aryl bromide or aryl iodide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type biarylphosphine ligand)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or NaOtBu)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating plate or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine (1.0 eq.), the aryl halide (1.1 - 1.5 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).

    • Add the base (e.g., Cs₂CO₃, 2.0 eq.).

    • Evacuate and backfill the reaction vessel with inert gas three times.

  • Solvent Addition and Reaction:

    • Add anhydrous solvent (e.g., 1,4-dioxane or toluene) to the reaction vessel via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

    • Seal the vessel and place it in a preheated oil bath or on a heating block.

    • Stir the reaction mixture at a temperature ranging from 80 to 120 °C. The optimal temperature and reaction time will depend on the reactivity of the aryl halide and should be monitored by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-6-bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine.

Table 1: Representative Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Readily available and effective sources of Pd(0) in situ.
Ligand Xantphos, BINAP, XPhosBulky, electron-rich phosphines that promote efficient catalysis.[4]
Base Cs₂CO₃, K₂CO₃, NaOtBuThe choice of base can significantly impact the reaction rate and yield. Stronger bases like NaOtBu are often used with less reactive aryl chlorides.
Solvent 1,4-Dioxane, TolueneAnhydrous, aprotic solvents that are compatible with the reaction conditions.
Temperature 80 - 120 °CHigher temperatures are often required for less reactive aryl halides.

Part 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for the formation of C-N bonds, typically employing a copper catalyst.[5] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric amounts of copper), modern protocols have been developed that utilize catalytic amounts of copper and milder conditions, making it a viable alternative to palladium-catalyzed methods.

Mechanism and Rationale

The mechanism of the copper-catalyzed N-arylation is still a subject of some debate, but a generally accepted pathway involves the following steps:

  • Formation of a Copper-Amide Complex: The amine substrate reacts with a Cu(I) salt in the presence of a base to form a copper-amide complex.

  • Oxidative Addition or Concerted Metathesis: The aryl halide reacts with the copper-amide complex, possibly through an oxidative addition to a Cu(III) intermediate, followed by reductive elimination. Alternatively, a concerted σ-bond metathesis may occur.

  • Product Formation and Catalyst Regeneration: The N-arylated product is formed, and the active Cu(I) catalyst is regenerated.

The use of ligands, such as diamines or amino acids, can significantly accelerate the reaction and improve yields by stabilizing the copper catalyst and facilitating the coupling process.

Ullmann_Condensation_WorkflowstartStartreagentsCombine Amine, Aryl Halide,Cu Catalyst, Ligand, and Basestart->reagentssolventAdd Anhydrous Solventreagents->solventheatHeat Reaction Mixture(e.g., 100-140 °C)solvent->heatmonitorMonitor Reaction Progress(TLC or LC-MS)heat->monitormonitor->heatIncompleteworkupCool, Dilute, and Filtermonitor->workupCompletepurifyPurify by Column Chromatographyworkup->purifyendObtain Pure Productpurify->end

Figure 3: Experimental workflow for a typical Ullmann N-arylation reaction.

Detailed Experimental Protocol: Ullmann N-Arylation

This protocol provides a general procedure for the copper-catalyzed N-arylation of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine with aryl iodides.

Materials and Equipment:

  • 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline or N,N'-dimethylethylenediamine)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., DMSO or DMF)

  • Schlenk tube or sealed reaction vessel

  • Magnetic stirrer and heating plate or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • In a dry Schlenk tube, combine 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine (1.0 eq.), the aryl iodide (1.2 eq.), copper(I) iodide (5-10 mol%), the ligand (10-20 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

    • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition and Reaction:

    • Add anhydrous DMSO or DMF via syringe.

    • Seal the tube and heat the reaction mixture with vigorous stirring at a temperature between 110-140 °C.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the pure N-arylated product.

Table 2: Representative Reaction Parameters for Ullmann N-Arylation

ParameterRecommended ConditionRationale
Copper Catalyst CuI, Cu₂OCommon and effective copper(I) sources for Ullmann couplings.[6]
Ligand L-proline, N,N'-dimethylethylenediamineSimple and inexpensive ligands that can significantly improve reaction efficiency.
Base K₂CO₃, K₃PO₄Inorganic bases are typically used to facilitate the formation of the copper-amide complex.
Solvent DMSO, DMFHigh-boiling polar aprotic solvents are generally required for Ullmann reactions.
Temperature 110 - 140 °CHigher temperatures are often necessary to drive the reaction to completion.

Troubleshooting and Key Considerations

  • Incomplete Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or the loading of the catalyst and ligand. The choice of base can also be critical; a stronger base may be required.

  • Side Reactions: The formation of diarylated products or decomposition of the starting material can occur. Optimizing the stoichiometry of the reactants and the reaction temperature can help to minimize these side reactions.

  • Purification Challenges: The N-arylated products may have similar polarities to the starting materials, which can make purification difficult. Careful selection of the chromatographic conditions is essential.

  • Substrate Scope: The electronic nature of the aryl halide can influence the reaction outcome. Electron-deficient aryl halides are generally more reactive in both Buchwald-Hartwig and Ullmann reactions.

Conclusion

The N-arylation of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine is a key transformation for the synthesis of novel compounds with potential therapeutic applications. Both the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation provide effective and versatile methods for achieving this transformation. The choice between these two methodologies will depend on the specific substrate, available resources, and desired scale of the reaction. The detailed protocols and considerations provided in this application note serve as a valuable resource for researchers in the field of drug discovery and development, enabling the efficient synthesis and exploration of this important class of molecules.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-134). Thieme.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
  • Zhao, P., et al. (2022). Efficient synthesis and evaluation of novel 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine derivatives as antiproliferative agents. Bioorganic & Medicinal Chemistry Letters, 72, 128978. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.

in vitro kinase assay protocol for triazolopyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: In Vitro Kinase Assay Protocol for Triazolopyridine Derivatives Audience: Researchers, scientists, and drug development professionals.

Evaluating Triazolopyridine Derivatives: A Comprehensive Guide to In Vitro Kinase Assay Design and Execution

Abstract

This guide provides a detailed framework for the in vitro evaluation of triazolopyridine-based kinase inhibitors. Protein kinases are a cornerstone of drug discovery, and their dysregulation is implicated in a multitude of diseases, most notably cancer.[1] The triazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous selective and potent kinase inhibitors.[2][3] This document moves beyond a simple recitation of steps, delving into the critical decision-making processes, assay principles, and data validation techniques required for the robust characterization of these compounds. We will explore the leading assay technologies, provide detailed, field-tested protocols for luminescence and time-resolved fluorescence resonance energy transfer (TR-FRET) platforms, and offer insights into data analysis and troubleshooting.

The Central Role of Kinases and the Importance of Assay Selection

Protein kinases orchestrate a vast network of cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[4] This phosphorylation event acts as a molecular switch, altering the substrate's function and propagating signals that control cell growth, differentiation, and metabolism.[4] Given this central role, kinases are a major class of therapeutic targets.[1]

The initial characterization of a novel inhibitor, such as a triazolopyridine derivative, hinges on a robust and reliable in vitro biochemical assay. The choice of assay technology is not trivial; it directly impacts data quality, throughput, and physiological relevance. Most small molecule kinase inhibitors, including many triazolopyridine-based compounds, function by competing with ATP for binding in the kinase's active site.[5][6][7] This mechanistic detail has profound implications for assay design, particularly concerning the concentration of ATP used in the reaction.[8][9]

Key Principles of In Vitro Kinase Assays

All kinase assays measure the same fundamental event:

Kinase + ATP + Substrate → Kinase + ADP + Phosphorylated Substrate

The distinction between assay formats lies in which component of this reaction is detected. The most common strategies involve quantifying the amount of ATP consumed or the amount of ADP produced.

A Comparative Overview of Leading Assay Technologies

Choosing the right platform is a balance of sensitivity, cost, throughput, and susceptibility to compound interference. Luminescence and fluorescence-based "mix-and-read" formats have become the industry standard for their simplicity and scalability.[10][11]

Assay Technology Principle Pros Cons Best For
Luminescence (ATP Depletion) Measures remaining ATP; signal is inversely proportional to kinase activity.[4][12][13][14]Simple, single-addition protocol. Excellent Z' values.[14]Indirect measurement. High ATP concentrations can lead to small signal windows.High-throughput screening (HTS); assaying kinases with low Kₘ for ATP.
Luminescence (ADP Formation) Measures ADP produced; signal is directly proportional to kinase activity.[4][15][16]Direct measurement of product. High sensitivity.[17]Typically requires a two-step addition (stop and detection reagents).HTS, mechanism-of-action studies, and kinases with high Kₘ for ATP.
TR-FRET Measures phosphorylation of a tagged substrate via fluorescence resonance energy transfer.[4][18][19]Homogeneous, ratiometric measurement reduces interferences. High sensitivity.Requires specific tagged substrates and antibodies. Potential for compound autofluorescence.HTS, fragment screening, and detailed kinetic studies.
Fluorescence Polarization (FP) Measures the change in rotational speed of a fluorescently labeled substrate upon phosphorylation.[20][21]Homogeneous format. Direct binding or activity measurement.Requires specific fluorescent probes. Can be sensitive to light-scattering compounds.Screening for inhibitors and studying inhibitor-kinase binding.[22]
Radiometric Measures the incorporation of radioactive ³²P or ³³P from ATP into the substrate.[16]Considered the "gold standard" for direct, unambiguous measurement.[16]Safety concerns, radioactive waste, low throughput.Orthogonal validation of hits from primary screens.

Experimental Design & Protocols

A self-validating protocol is built on a foundation of proper controls and careful optimization. For any triazolopyridine screen, it is crucial to understand the compound's behavior in the assay matrix.

Critical Pre-Assay Considerations
  • Compound Solubility and Handling: Triazolopyridine derivatives are typically dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM). Subsequent dilutions should be made carefully to avoid precipitation. The final concentration of DMSO in the kinase reaction should be kept constant across all wells (typically ≤1%) to prevent solvent-induced effects on enzyme activity.

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC₅₀ value is highly dependent on the ATP concentration in the assay.[9] It is common practice to run assays at the Kₘ value for ATP for a given kinase. This provides a sensitive window for detecting competitive inhibitors. However, running the assay at physiological ATP concentrations (1-5 mM) can provide a more biologically relevant measure of potency.[16]

  • Enzyme and Substrate Titration: Before screening compounds, the optimal concentrations of kinase and substrate must be determined. This is achieved by titrating the enzyme to find a concentration that yields a robust signal within the linear range of the assay, typically aiming for 10-30% substrate turnover during the reaction time.

General Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC₅₀ of a triazolopyridine derivative.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_cmpd 1. Prepare serial dilution of Triazolopyridine in DMSO prep_plate 2. Dispense compound or DMSO control to plate prep_cmpd->prep_plate add_enzyme 5. Add Kinase/ Substrate Mix to plate prep_enzyme 3. Prepare Kinase/ Substrate Master Mix prep_atp 4. Prepare ATP Solution incubate1 6. Pre-incubate Kinase with Inhibitor add_enzyme->incubate1 add_atp 7. Initiate reaction by adding ATP incubate1->add_atp incubate2 8. Incubate at RT (e.g., 60 min) add_atp->incubate2 add_detect 9. Add Detection Reagent incubate2->add_detect incubate3 10. Incubate at RT add_detect->incubate3 read_plate 11. Read Signal (Luminescence/TR-FRET) incubate3->read_plate analyze 12. Analyze Data (Calculate IC50) read_plate->analyze

Caption: General workflow for an in vitro kinase inhibitor assay.

Protocol 1: Luminescence-Based Assay (ADP Production)

This protocol is adapted from the principles of the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.[15][16] The signal is directly proportional to kinase activity.

Materials:
  • Kinase of interest (e.g., Syk, JAK1)

  • Kinase substrate peptide

  • Triazolopyridine derivative stock (10 mM in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:
  • Compound Plating:

    • Create a 10-point, 1:3 serial dilution of the triazolopyridine stock solution in 100% DMSO.

    • Transfer a small volume (e.g., 1 µL) of each dilution and DMSO-only controls into the wells of the assay plate. This creates a "daughter" plate.

  • Kinase Reaction Setup (25 µL total volume):

    • Prepare a 2X Kinase/Substrate master mix in Kinase Assay Buffer.

    • Add 12.5 µL of the 2X Kinase/Substrate mix to each well of the assay plate containing the compound.

    • Expert Tip: Pre-incubate the kinase and inhibitor for 15-30 minutes at room temperature. This allows the compound to reach binding equilibrium with the enzyme before the reaction starts, which is especially important for slow-binding inhibitors.

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 12.5 µL of the 2X ATP solution to all wells.

    • Mix the plate gently (e.g., orbital shaker for 30 seconds).

    • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes). The optimal time should be determined during assay development to ensure substrate turnover is within the linear range (10-30%).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction (by depleting the remaining ATP) and prepares for ADP conversion.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Assay Controls:
  • 100% Activity Control (No Inhibitor): Wells containing DMSO instead of the triazolopyridine derivative. This represents the maximum kinase activity.

  • 0% Activity Control (No Enzyme): Wells containing all reaction components except the kinase. This defines the background signal.

Protocol 2: Homogeneous Time-Resolved FRET (HTRF) Assay

This protocol is based on the HTRF® KinEASE™ platform, which measures the phosphorylation of a biotinylated substrate peptide.[18][23]

Caption: Principle of a TR-FRET kinase assay.

Materials:
  • Kinase of interest

  • Biotinylated peptide substrate (e.g., STK or TK substrate)

  • Triazolopyridine derivative stock (10 mM in DMSO)

  • HTRF KinEASE™ detection reagents (Europium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin)

  • Low-volume, white 384-well plates

  • HTRF-compatible plate reader

Step-by-Step Methodology:
  • Compound and Reagent Dispensing (10 µL total volume):

    • Dispense 2 µL of the triazolopyridine serial dilution or DMSO controls into the assay plate.

    • Prepare a master mix containing the kinase and the biotinylated substrate peptide in the appropriate reaction buffer.

    • Add 4 µL of the kinase/substrate mix to the wells.

    • Causality Check: The order of addition is critical. Adding the kinase/substrate mix to the inhibitor first allows for pre-incubation.

  • Initiate and Run Kinase Reaction:

    • Prepare an ATP solution at the desired concentration.

    • Add 4 µL of the ATP solution to initiate the reaction.

    • Seal the plate and incubate at room temperature for the optimized duration (e.g., 60 minutes).

  • Detection:

    • Prepare the HTRF detection master mix by combining the Europium-antibody and SA-XL665 reagents in the detection buffer as per the manufacturer's instructions.

    • Add 10 µL of the detection mix to each well to stop the reaction and initiate FRET.

    • Seal the plate, protect from light, and incubate at room temperature for 60 minutes.

    • Read the plate on an HTRF-compatible reader, measuring emission at both 620 nm (cryptate donor) and 665 nm (XL665 acceptor).

Data Analysis and Interpretation

Raw data from the plate reader must be converted into meaningful inhibition values.

  • Normalization: The data is normalized relative to the controls:

    • % Inhibition = 100 * (1 - [Signal_Inhibitor - Signal_0%_Activity] / [Signal_100%_Activity - Signal_0%_Activity])

    • For ATP depletion assays like Kinase-Glo, where the signal is inversely proportional to activity, the formula is adjusted accordingly.

  • IC₅₀ Determination:

    • The calculated % Inhibition values are plotted against the logarithm of the inhibitor concentration.

    • The resulting dose-response curve is fitted using a non-linear regression model (four-parameter variable slope equation).

    • The IC₅₀ is the concentration of the triazolopyridine derivative that produces 50% inhibition of kinase activity.

Example Data Presentation

The inhibitory activity of a hypothetical triazolopyridine, "TPD-123," is evaluated against a panel of kinases to assess its potency and selectivity.

Kinase Target TPD-123 IC₅₀ (nM) Staurosporine IC₅₀ (nM) Assay Format
Kinase A (Target)155ADP-Glo
Kinase B25010ADP-Glo
Kinase C>10,00020TR-FRET
Kinase D82ADP-Glo
Kinase E75015TR-FRET
Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[15]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low Signal or Small Assay Window Insufficient enzyme activity; Sub-optimal reagent concentrations; Incorrect buffer components.Re-titrate the kinase enzyme. Optimize ATP and substrate concentrations. Ensure MgCl₂ is present in the reaction buffer. Check reagent expiry dates.
High Well-to-Well Variability Inaccurate pipetting; Poor mixing; Edge effects in the plate.Use calibrated pipettes. Ensure thorough mixing after each reagent addition. Avoid using the outer wells of the plate or fill them with buffer.
Inhibitor Appears Inactive Compound precipitation; High ATP concentration (for competitive inhibitors); Compound degradation.Visually inspect wells for precipitation. Test a lower, sub-Kₘ ATP concentration.[24] Prepare fresh compound dilutions.
False Positives/Negatives Compound interferes with the detection system (e.g., autofluorescence, luciferase inhibition).Perform a counter-screen by adding the compound after the kinase reaction is stopped. Use an orthogonal assay with a different detection method for hit confirmation.[25]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • Promega Corporation. (n.d.). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83.
  • Patsnap Synapse. (2024, June 21). What are RTK inhibitors and how do they work?.
  • de L. Milton, M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Advanced Drug & Chemical. (2020, May 26). Inhibitors in AKTion: ATP-competitive vs allosteric. Biochemical Society Transactions.
  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io.
  • Hafenbradl, D., Baumann, M., & Neumann, L. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
  • Lazar, D. C., et al. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI.
  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays.
  • ResearchGate. (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay?.
  • Revvity. (n.d.). HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases.
  • Daghestani, H. N., et al. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC - NIH.
  • Lin, L., et al. (2016, January 12). A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. PMC - PubMed Central.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • ResearchGate. (n.d.). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634.
  • PubMed. (n.d.). Non-ATP competitive protein kinase inhibitors.
  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH.
  • National Institutes of Health. (n.d.). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation.
  • Carna Biosciences. (n.d.). The significance of ATP concentration in cell-free and cell-based assays.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
  • MDPI. (n.d.). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor.
  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are....
  • ResearchGate. (2025, August 6). Fluorescence detection techniques for protein kinase assay.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-triazolo[4,3-a]pyridin-3-amine

Technical Support Center: Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine

Welcome to the technical support guide for the synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. We will delve into the causality behind experimental choices, troubleshoot common side reactions, and provide validated protocols to ensure the integrity of your results.

Introduction: The Synthetic Pathway

The synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine is a two-step process. The first step involves the synthesis of the key intermediate, 2-hydrazinyl-6-bromopyridine, via nucleophilic aromatic substitution. The second, and more critical step, is the cyclization of this intermediate with cyanogen bromide (CNBr) to form the desired fused triazole ring system. While seemingly straightforward, each step presents unique challenges that can impact yield and purity. This guide provides a question-and-answer-based approach to troubleshoot these issues.

cluster_0Step 1: Intermediate Synthesiscluster_1Step 2: CyclizationA2,6-DibromopyridineC2-Hydrazinyl-6-bromopyridineA->C Nucleophilic Aromatic SubstitutionBHydrazine Hydrate (N₂H₄·H₂O)B->CE6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amineC->E Electrophilic Attack & Intramolecular CyclizationDCyanogen Bromide (CNBr)D->E

Caption: General two-step synthesis workflow.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Part 1: Synthesis of 2-Hydrazinyl-6-bromopyridine (Intermediate)

Question 1: My yield of 2-hydrazinyl-6-bromopyridine is very low, and I see a lot of unreacted starting material (2,6-dibromopyridine). What's going wrong?

Answer: This is a common issue often related to reaction conditions that are too mild or inefficient activation of the substrate.

  • Causality: The reaction of 2,6-dibromopyridine with hydrazine is a nucleophilic aromatic substitution (SNAr). The pyridine ring is electron-deficient, which facilitates the attack, but the reaction still requires sufficient thermal energy to overcome the activation barrier. Additionally, as the reaction proceeds, it generates hydrogen bromide (HBr), which protonates the pyridine nitrogen and the hydrazine, reducing their nucleophilicity and effectively quenching the reaction.[4]

  • Troubleshooting Steps:

    • Temperature and Pressure: Ensure the reaction is heated sufficiently. These substitutions often require elevated temperatures (e.g., refluxing in a high-boiling solvent like n-butanol or using a sealed pressure tube) to proceed at a reasonable rate.[5]

    • pH Control: The generated HBr must be neutralized. The inclusion of a base is critical. However, a very strong base can react with the hydrazine. A common strategy is to use an excess of hydrazine hydrate, which can act as both the nucleophile and a weak base. For more control, a non-nucleophilic base like potassium carbonate or triethylamine can be added to scavenge the acid. Controlling the pH between 6 and 9 is often optimal for these types of reactions.[4]

    • Solvent Choice: The choice of solvent is important. Polar aprotic solvents like DMF or NMP can be effective, but alcohols like ethanol or n-butanol are also commonly used and can facilitate the reaction.

Question 2: I'm observing a significant amount of a di-substituted byproduct (2,6-dihydrazinylpyridine). How can I improve the selectivity for the mono-substituted product?

Answer: Formation of the di-substituted product occurs when the reaction is too vigorous or the stoichiometry is not well-controlled.

  • Causality: Once the first bromine is substituted to form 2-hydrazinyl-6-bromopyridine, the product can act as a substrate for a second substitution. Although the hydrazinyl group is activating, high temperatures and long reaction times can drive the formation of the di-substituted byproduct.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a limited amount of hydrazine hydrate. A common approach is to use 1.0 to 1.5 equivalents of hydrazine relative to the 2,6-dibromopyridine.

    • Lower Reaction Temperature: If possible, lower the reaction temperature and monitor the reaction closely by TLC or LCMS. Stop the reaction once the majority of the starting material is consumed but before significant formation of the di-substituted product is observed.

    • Alternative Starting Material: Consider starting with 2-amino-6-bromopyridine. The amino group can be diazotized and then reduced to form the hydrazine, which can sometimes offer better control over selectivity.

Part 2: Cyclization to 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine

Question 3: The cyclization reaction with cyanogen bromide is not working or gives a complex mixture of products. What are the critical parameters?

Answer: This cyclization is sensitive and requires careful control of reagent addition and pH. Cyanogen bromide is also a hazardous and moisture-sensitive reagent.[6]

  • Causality: The reaction mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine group onto the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization, where the pyridine nitrogen attacks the newly formed cyano group, leading to the fused triazole ring after tautomerization. Side reactions can occur if the initial adduct does not cyclize efficiently or if the CNBr reacts with other nucleophiles.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your cyanogen bromide is dry and has not decomposed. It is gradually decomposed by water and rapidly by acid.[6] It is best to use a freshly opened bottle or a well-stored sample.

    • Solvent and Temperature: The reaction is often performed in a polar solvent like methanol or ethanol at low temperatures (e.g., 0 °C to room temperature) to control the initial exothermic reaction.

    • pH Adjustment: The cyclization step requires the pyridine nitrogen to be sufficiently nucleophilic. The reaction is often performed in the presence of a base like sodium bicarbonate or sodium acetate to neutralize the HBr formed during the reaction and to facilitate the final ring closure. The pH should be maintained in the neutral to slightly basic range.

    • Order of Addition: It is generally best to add the cyanogen bromide solution slowly to a cooled solution of the 2-hydrazinyl-6-bromopyridine and the base. This maintains a low concentration of the highly reactive CNBr and minimizes side reactions.

Question 4: I've isolated a product, but the NMR and mass spec data suggest it's an isomer of my target compound. What could have happened?

Answer: You have likely observed the formation of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-3-amine , which is a common isomeric byproduct formed via the Dimroth rearrangement.

  • Causality: The initially formed[1][2][3]triazolo[4,3-a]pyridine system can be thermodynamically less stable than the isomeric[1][2][3]triazolo[1,5-a]pyridine system, especially when electron-withdrawing groups (like the 6-bromo substituent) are present on the pyridine ring.[3] The rearrangement is often catalyzed by acid or base and involves a ring-opening of the triazole followed by re-cyclization.

  • Troubleshooting Steps:

    • Control Reaction Conditions: Avoid prolonged reaction times and high temperatures. Once the reaction is complete (as monitored by TLC/LCMS), work it up promptly.

    • Buffer the Reaction: Running the reaction in a buffered solution (e.g., sodium acetate in ethanol) can help maintain a stable pH and suppress the rearrangement.

    • Purification: Careful purification by column chromatography can often separate the two isomers, although their polarities can be very similar.

    • Structural Confirmation: Use 2D NMR techniques (like HMBC and NOESY) to definitively confirm the connectivity and structure of your final product. The position of the amino group and the proton on the pyridine ring will have distinct correlations for each isomer.

Caption: Plausible mechanism for isomeric byproduct formation.

Question 5: My final product is difficult to purify and appears to be contaminated with a high molecular weight byproduct. What could this be?

Answer: This could be a dimer or tetrazine-related species formed from the self-condensation of the hydrazine intermediate.

  • Causality: Hydrazine derivatives can undergo self-condensation or oxidation, especially when heated or under certain pH conditions, to form complex structures like tetrazines.[7] While the cyclization with CNBr is typically fast, if it is slow or incomplete, the starting hydrazine may have time to decompose or self-react.

  • Troubleshooting Steps:

    • Purity of Intermediate: Ensure the 2-hydrazinyl-6-bromopyridine is pure before proceeding to the cyclization step. Purify it by recrystallization or chromatography if necessary.

    • Reaction Conditions: As mentioned before, use low temperatures and add the CNBr slowly to ensure it reacts quickly with the hydrazine, minimizing the opportunity for side reactions.

    • Degas Solvents: Although less common for this specific reaction, if oxidative side reactions are suspected, using degassed solvents might be beneficial.

    • Purification Strategy: These higher molecular weight byproducts are typically much less polar than the desired product. They can often be removed by trituration with a suitable solvent (like diethyl ether or ethyl acetate) or by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazinyl-6-bromopyridine

(This protocol is a representative procedure based on general methods for synthesizing hydrazinopyridines[4][5])

  • To a pressure tube, add 2,6-dibromopyridine (1.0 eq), ethanol (approx. 0.2 M), and hydrazine hydrate (1.5 eq).

  • Seal the tube and heat the mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC (e.g., using 30% ethyl acetate in hexanes).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 2-hydrazinyl-6-bromopyridine.

Protocol 2: Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine

(This protocol is a representative procedure based on analogous cyclizations with CNBr[8])

  • Dissolve 2-hydrazinyl-6-bromopyridine (1.0 eq) and sodium bicarbonate (2.0 eq) in methanol (approx. 0.1 M) in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve cyanogen bromide (1.1 eq) in a minimal amount of methanol. (CAUTION: Cyanogen bromide is highly toxic and moisture-sensitive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment) .[6]

  • Add the cyanogen bromide solution dropwise to the cooled hydrazine solution over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC or LCMS until the starting material is consumed.

  • Upon completion, add water to the reaction mixture, which may cause the product to precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • If no precipitate forms, concentrate the mixture and extract with a suitable solvent like ethyl acetate. Wash the organic layer, dry, and concentrate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Summary of Key Parameters

ParameterStep 1 (Hydrazine Synthesis)Step 2 (Cyclization)Rationale & Key Considerations
Temperature 100-120 °C (Pressure Tube)0 °C to Room TemperatureStep 1 requires heat to drive SNAr. Step 2 requires low temp to control CNBr reactivity.
Base Excess Hydrazine or K₂CO₃NaHCO₃ or NaOAcNeutralizes byproduct acid (HBr) to prevent reaction quenching and facilitate cyclization.[4]
Stoichiometry Hydrazine: ~1.5 eqCNBr: ~1.1 eqControls selectivity in Step 1. A slight excess of CNBr ensures full conversion in Step 2.
Key Risk Di-substitutionDimroth Rearrangement[3]Over-reaction vs. Isomerization. Both are controlled by careful monitoring and moderation of conditions.

References

  • Google Patents. (n.d.). CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
  • ResearchGate. (2025). A Mild Synthesis of[1][2][3]Triazolo[4,3-a]pyridines. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • ResearchGate. (2025). The Chemistry of the Triazolopyridines: An Update. Retrieved January 26, 2026, from [Link]

  • Sci-Hub. (n.d.). Triazines and related products. Part XVI. Synthesis of triazolotriazines by cyclisation of 3-hydrazino-1,2,4-triazines and 3-hydrazino-1,2,4-triazoles. Retrieved January 26, 2026, from [Link]

  • Arabian Journal of Chemistry. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,3-triazolopyridines 243 by (a) oxidative cyclization.... Retrieved January 26, 2026, from [Link]

  • PubMed. (2022). Access to 3-Amino-[1][2][3]-triazolo Pyridines and Related Heterocycles via Electrochemically Induced Desulfurative Cyclization. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction with other functionalized amines and hydrazines. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.
  • Sci-Hub. (1972). On the Reaction of 2-Cyanopyridine with Hydrazine. Retrieved January 26, 2026, from [Link]

  • Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.
  • PubChem. (n.d.). Cyanogen Bromide. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][2]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of New Triazolopyrazine Antimalarial Compounds. Retrieved January 26, 2026, from [Link]

Technical Support Center: Palladium Catalyst Removal in 6-Bromo-triazolo[4,3-a]pyridin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reactions involving 6-Bromo-triazolo[4,3-a]pyridin-3-amine and its derivatives. The unique structural characteristics of this scaffold, particularly the presence of multiple nitrogen atoms, can lead to strong coordination with palladium, complicating its removal to the stringent levels required for active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of common issues, troubleshooting strategies, and detailed protocols to ensure the efficient and effective purification of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my 6-Bromo-triazolo[4,3-a]pyridin-3-amine reaction so difficult?

A1: The primary challenge stems from the inherent chemical nature of the 6-Bromo-triazolo[4,3-a]pyridin-3-amine core. The nitrogen atoms within the triazolopyridine ring system and the exocyclic amine group act as potent ligands, forming stable complexes with palladium species in the reaction mixture.[2] This chelation effect can render the palladium less susceptible to removal by standard purification techniques like simple filtration or crystallization.[1]

Q2: What are the most effective general methods for palladium removal in reactions involving nitrogen-containing heterocycles?

A2: Several methods have proven effective, often used in combination, to reduce palladium levels to acceptable limits. The most common and successful approaches include:

  • Adsorption onto Scavenger Resins: These are solid-supported materials, typically silica or polystyrene, functionalized with groups that exhibit a high affinity for palladium, such as thiols, amines, and thioureas.[3][4] The reaction mixture is treated with the scavenger, which selectively binds the palladium, allowing for its removal via filtration.

  • Activated Carbon Treatment: Activated carbon is a cost-effective and widely used adsorbent for palladium.[1][5][6] Its high surface area and porous structure enable it to trap palladium species. However, its non-specific nature can sometimes result in the adsorption of the desired product, leading to yield loss.[1]

  • Filtration through Celite®: This method is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has agglomerated into larger, insoluble particles.[7][8] It is often used as a preliminary purification step.

Q3: How do I choose the right palladium scavenger for my specific reaction?

A3: The selection of an appropriate scavenger is critical and depends on several factors:

  • Nature of the Palladium Species: The oxidation state (Pd(0) vs. Pd(II)) and the ligands coordinated to the palladium center will influence its affinity for different scavenger functional groups.

  • Product and Reactant Compatibility: It is crucial to select a scavenger that does not react with or strongly adsorb your target compound or other components in the reaction mixture. Given the amine functionality in your molecule, scavengers with electrophilic groups should be used with caution.

  • Solvent System: The efficiency of the scavenger can be solvent-dependent. It is advisable to perform scouting experiments with a few different scavengers in your reaction solvent.

  • Cost and Scalability: For larger-scale syntheses, the cost, availability, and ease of handling the scavenger are important practical considerations.

Q4: Can I rely solely on chromatography to remove palladium?

A4: While flash column chromatography is a standard purification technique, it is often insufficient to remove palladium to the low parts-per-million (ppm) levels required for APIs.[9] Studies have shown that significant amounts of palladium can co-elute with the product.[9] Therefore, a dedicated palladium scavenging step is highly recommended to ensure the final product meets regulatory requirements.[9]

Q5: What are the regulatory limits for palladium in pharmaceutical ingredients?

A5: Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established strict limits for elemental impurities in drug products.[10] For platinum group metals, including palladium, the limit is typically less than 5-10 ppm.[3] It is essential to consult the relevant ICH Q3D guidelines for specific details.

Troubleshooting Guide

This section addresses common problems encountered during palladium removal and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
High palladium levels (>100 ppm) after initial purification (e.g., filtration, extraction). - Strong chelation of palladium by the product.[2] - Palladium is in a soluble, complexed form.- Implement a dedicated scavenging step using a suitable palladium scavenger (e.g., thiol-functionalized silica). - Consider a treatment with activated carbon.[1]
Product loss during activated carbon treatment. - Non-specific adsorption of the product onto the carbon surface.[1]- Reduce the amount of activated carbon used. - Decrease the treatment time. - Screen different grades of activated carbon. - Consider an alternative method like scavenger resins.
Palladium levels remain high even after using a scavenger. - Insufficient amount of scavenger used. - Inappropriate scavenger for the palladium species present. - Short treatment time or low temperature. - Scavenger deactivation.- Increase the equivalents of the scavenger. - Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea).[3] - Increase the reaction time and/or temperature of the scavenging step (within the stability limits of your product). - Ensure the scavenger is fresh and has been stored correctly.
Difficulty filtering the reaction mixture after scavenging. - Fine particles of the scavenger are passing through the filter medium. - The scavenger has caused the precipitation of other materials.- Use a finer porosity filter paper or a membrane filter. - Add a layer of Celite® to the filter funnel to create a filter aid bed.[7] - Analyze the precipitate to identify its composition.
Inconsistent palladium removal results between batches. - Variability in the reaction work-up procedure. - Differences in the age or quality of the palladium catalyst or scavenger. - Incomplete reaction leading to different palladium species.- Standardize the work-up and scavenging protocol. - Use fresh, high-quality reagents and scavengers. - Ensure the initial reaction goes to completion.

Experimental Protocols

Protocol 1: General Screening of Palladium Scavengers

This protocol outlines a general procedure for screening different palladium scavengers to identify the most effective one for your specific reaction.

  • Sample Preparation: After the completion of your reaction, take a representative sample of the crude reaction mixture. If the mixture contains solids, filter them off first.

  • Scavenger Addition: To separate vials each containing a known volume of the crude reaction mixture, add different palladium scavengers (e.g., thiol-functionalized silica, amine-functionalized silica, thiourea-based resin, activated carbon) at a loading of approximately 10-20 wt% relative to the theoretical product weight.

  • Incubation: Stir the vials at a set temperature (e.g., room temperature or 40-60 °C) for a defined period (e.g., 2-4 hours).

  • Filtration: Filter each mixture through a syringe filter (e.g., 0.45 µm PTFE) to remove the scavenger.

  • Analysis: Analyze the palladium content in the filtrate of each sample using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy.[3]

  • Evaluation: Compare the palladium removal efficiency of each scavenger and select the most effective one for scale-up.

Protocol 2: Optimized Palladium Removal using Thiol-Functionalized Silica

This protocol provides a detailed procedure for removing palladium using a commonly effective scavenger for nitrogen-containing heterocycles.

  • Reaction Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a heterogeneous catalyst was used, filter it off through a pad of Celite®.

  • Scavenger Addition: To the filtrate, add thiol-functionalized silica gel (e.g., SiliaMetS® Thiol) in an amount of 5-15 equivalents relative to the initial amount of palladium catalyst used.

  • Scavenging: Stir the mixture at 40-60 °C for 4-12 hours. The optimal time and temperature should be determined through screening experiments.

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite® to remove the scavenger. Wash the filter cake with a suitable solvent to ensure complete recovery of the product.

  • Further Purification: The filtrate can then be subjected to further purification steps such as crystallization or chromatography as needed.

  • Palladium Analysis: Analyze the final product for residual palladium content using ICP-MS to confirm it meets the required specifications.

Visualizing the Workflow

The following diagrams illustrate the decision-making process and workflow for palladium removal.

Palladium_Removal_Workflow Start Crude Reaction Mixture (Post-Reaction) Hetero_Pd Heterogeneous Pd Catalyst? (e.g., Pd/C) Start->Hetero_Pd Filter_Celite Filter through Celite® Hetero_Pd->Filter_Celite Yes Homogeneous_Mix Homogeneous Mixture Hetero_Pd->Homogeneous_Mix No Filter_Celite->Homogeneous_Mix Scavenger_Screen Screen Palladium Scavengers (Thiol, Amine, Carbon, etc.) Homogeneous_Mix->Scavenger_Screen Optimized_Scavenge Optimized Scavenging Protocol Scavenger_Screen->Optimized_Scavenge Filtration Filtration Optimized_Scavenge->Filtration Analysis ICP-MS Analysis (<10 ppm Pd?) Filtration->Analysis Final_Product Final Product Analysis->Final_Product Yes Troubleshoot Troubleshoot (See Guide) Analysis->Troubleshoot No

Caption: Decision workflow for palladium catalyst removal.

Scavenger_Selection_Logic Start Select Palladium Scavenger Considerations Key Considerations Start->Considerations Scavenger_Types Common Scavenger Types Start->Scavenger_Types Pd_Species Palladium Species (Oxidation State, Ligands) Considerations->Pd_Species Product_Compatibility Product Compatibility (No Reaction/Adsorption) Considerations->Product_Compatibility Solvent Solvent System Considerations->Solvent Cost_Scale Cost & Scalability Considerations->Cost_Scale Thiol_Silica Thiol-Functionalized Silica Scavenger_Types->Thiol_Silica Amine_Silica Amine-Functionalized Silica Scavenger_Types->Amine_Silica Thiourea_Resin Thiourea-Based Resins Scavenger_Types->Thiourea_Resin Activated_Carbon Activated Carbon Scavenger_Types->Activated_Carbon

Caption: Logic diagram for selecting a suitable palladium scavenger.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Palladium Detection for API Purific
  • Palladium catalyst recovery using scavenger resin. SpinChem.
  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
  • How can i remove palladium Pd catalyst easily?.
  • Method of removing palladium.
  • How to Remove Palladium in three easy steps. Biotage.
  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Benchchem.
  • How to remove palladium catalyst
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.

Sources

Technical Support Center: Preventing Byproduct Formation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for troubleshooting and preventing byproduct formation in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide practical, mechanistically-grounded solutions to common challenges encountered in the lab. Our goal is to empower you to optimize your reactions, improve yields, and simplify purification processes.

Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind Byproduct Formation

Understanding the root cause of byproduct formation is the first step toward prevention. This section addresses the fundamental questions about common side reactions in cross-coupling chemistry.

Question 1: What are the most prevalent byproducts in cross-coupling reactions, and what are their mechanistic origins?

Answer: Byproduct formation is a common hurdle in cross-coupling reactions, often stemming from undesired, competing reaction pathways. The specific byproducts depend on the reaction type (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), but several classes are frequently observed:

  • Homocoupling Products: These are dimers of the starting materials (e.g., Ar-Ar from Ar-X or R-R from R-B(OH)₂). Homocoupling of boronic acids in Suzuki reactions is a well-known issue, often promoted by the presence of oxygen.[1][2] The mechanism can involve the oxidation of the palladium catalyst, which then facilitates the dimerization of the organoboron compound.[1] Another pathway involves the formation of a diarylpalladium(II) species, which can undergo reductive elimination to yield the homocoupled product instead of the desired cross-coupled product.

  • Protodemetalation/Dehalogenation Products: This involves the replacement of the metal-containing functional group (e.g., -B(OH)₂) or the halide with a hydrogen atom. For instance, in Suzuki-Miyaura couplings, the boronic acid can undergo protodeboronation to yield an arene (Ar-H).[3][4] This is particularly problematic with heteroaryl boronic acids and is often catalyzed by residual water and the base used in the reaction.[3][4]

  • β-Hydride Elimination Products: This side reaction is common when using alkyl coupling partners that possess β-hydrogens. The palladium intermediate can transfer a hydrogen from the beta-position of the alkyl group to the metal center, forming a palladium-hydride species and an alkene.[3] This is a key step in the Heck reaction but an undesired byproduct pathway in other cross-coupling reactions.[5]

  • Products from Ligand Degradation or Participation: Phosphine ligands, while crucial for catalytic activity, can sometimes be incorporated into byproducts or degrade, leading to catalyst deactivation.

Question 2: How does the choice of ligand impact byproduct formation?

Answer: The ligand is a critical component for tuning the reactivity and stability of the palladium catalyst, and its choice directly influences the prevalence of side reactions.

  • Steric Bulk: Bulky ligands, such as sterically hindered biarylphosphines (e.g., XPhos, SPhos), can create a congested environment around the palladium center. This steric hindrance can disfavor the formation of intermediates that lead to homocoupling.[6] For example, bulkier ligands can inhibit a bimolecular mechanism for the displacement of Pd(0) from the initial cross-coupled product, thus preventing further reaction.[6]

  • Electron-Donating Ability: Electron-rich phosphine ligands increase the electron density on the palladium center. This generally accelerates the rate of oxidative addition, the first step in the catalytic cycle.[7] A faster oxidative addition can help the desired cross-coupling pathway outcompete side reactions.

  • Ligand Stability: Some phosphine ligands can be unstable under the reaction conditions, leading to the formation of palladium black and loss of catalytic activity.[8] N-heterocyclic carbenes (NHCs) have emerged as a class of ligands that are often more stable than phosphines under certain Suzuki reaction conditions.[7]

Question 3: What is the role of the base in byproduct formation, especially in Suzuki-Miyaura reactions?

Answer: The base in a Suzuki-Miyaura coupling is essential for activating the boronic acid for transmetalation.[7][9] However, the choice and quality of the base can also promote side reactions.

  • Promotion of Protodeboronation: The base, in combination with a proton source (often water), can facilitate the undesired cleavage of the carbon-boron bond, a process known as protodeboronation.[3][4] This is particularly an issue with strong bases and when using heteroaryl boronic acids.[3]

  • Catalyst Deactivation: Certain bases can react with the palladium catalyst or the ligand, leading to catalyst deactivation.

  • Solubility and Physical Properties: The physical properties of the base can also be important. For instance, in large-scale reactions, clumping of inorganic bases can lead to poor reaction kinetics and promote side reactions. Grinding the base before use can be beneficial.[10]

Section 2: Troubleshooting Guides - From Problem to Solution

This section provides a practical, question-and-answer formatted guide to address specific issues you might be facing in your cross-coupling experiments.

Problem 1: My primary byproduct is the homocoupling of my boronic acid in a Suzuki-Miyaura reaction.

Answer: This is a very common problem, often exacerbated by the presence of oxygen. Here is a systematic approach to mitigate this side reaction:

Step 1: Ensure Rigorous Exclusion of Oxygen.

  • Causality: Oxygen is a known promoter of boronic acid homocoupling.[1][2] It can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.

  • Experimental Protocol:

    • Use a Schlenk line or a glovebox for the reaction setup.

    • Thoroughly degas your solvent(s) by using a freeze-pump-thaw technique (at least three cycles) or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

    • Ensure all solid reagents are dry and purged with an inert gas.

    • Maintain a positive pressure of inert gas throughout the reaction.

Step 2: Re-evaluate Your Catalyst System.

  • Causality: The choice of ligand and palladium precursor can significantly influence the propensity for homocoupling.

  • Actionable Advice:

    • Switch to a Bulkier Ligand: If you are using a less bulky ligand like triphenylphosphine, consider switching to a sterically hindered biarylphosphine ligand such as SPhos, XPhos, or RuPhos. The steric bulk can disfavor the formation of the intermediates required for homocoupling.

    • Use a Pre-catalyst: Palladium pre-catalysts are designed for the clean and efficient generation of the active Pd(0) species, which can minimize side reactions that occur during the in-situ reduction of Pd(II) salts.[3]

Step 3: Modify Reaction Conditions.

  • Causality: The kinetics of the desired cross-coupling versus the homocoupling side reaction can be influenced by temperature and reagent stoichiometry.

  • Actionable Advice:

    • Lower the Temperature: Homocoupling can sometimes be more favorable at higher temperatures. Try running the reaction at a lower temperature to see if the ratio of the desired product to the homocoupling byproduct improves.

    • Optimize Reagent Stoichiometry: While a slight excess of the boronic acid is common, a large excess can sometimes lead to increased homocoupling. Try reducing the excess of the boronic acid to 1.1-1.2 equivalents.

Problem 2: I am observing significant protodeboronation of my boronic acid.

Answer: Protodeboronation is the undesired replacement of the boronic acid group with a hydrogen atom and is a common issue, especially with electron-rich or heteroaryl boronic acids.

Step 1: Minimize Proton Sources.

  • Causality: Protodeboronation requires a proton source, with water being the most common culprit, especially in the presence of a base.[3][4]

  • Experimental Protocol:

    • Use anhydrous solvents. Solvents from a solvent purification system or freshly opened sure-seal bottles are recommended.

    • Dry all solid reagents, including the base, under high vacuum before use. Inorganic bases can be particularly hygroscopic.

    • Consider using boronic esters (e.g., pinacol esters) instead of boronic acids. Boronic esters are generally more stable towards protodeboronation.[3]

Step 2: Optimize the Choice of Base.

  • Causality: The strength and nature of the base can significantly impact the rate of protodeboronation.

  • Actionable Advice:

    • Use a Milder Base: If you are using a strong base like sodium hydroxide, consider switching to a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).

    • Use a Non-aqueous Base: In some cases, using an organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) in an anhydrous solvent can reduce protodeboronation.

Problem 3: My Heck reaction is giving low yields and multiple unidentified byproducts.

Answer: The Heck reaction, while powerful, can be sensitive to reaction conditions. Low yields and multiple byproducts often point to issues with catalyst stability or competing reaction pathways.

Step 1: Re-evaluate the Base and Ligand.

  • Causality: The base in a Heck reaction is crucial for regenerating the active Pd(0) catalyst and neutralizing the HX byproduct.[11] The ligand stabilizes the active catalyst.

  • Actionable Advice:

    • Base Choice: Tertiary amines like triethylamine are common. However, for some substrates, inorganic bases like potassium carbonate can be more effective.

    • Ligand Choice: While some Heck reactions can be run "ligandless" (often with Pd(OAc)₂), the use of a phosphine ligand can improve catalyst stability and reactivity, especially for less reactive aryl halides.

Step 2: Consider Additives.

  • Causality: Additives can help to stabilize the catalyst and promote the desired reaction pathway.

  • Actionable Advice:

    • Phase-Transfer Catalysts: In reactions with inorganic bases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve solubility and reaction rates.

Problem 4: My Sonogashira coupling is failing or producing significant alkyne homocoupling (Glaser coupling).

Answer: The Sonogashira reaction is notorious for the homocoupling of the terminal alkyne, which is a copper-mediated process.

Step 1: Rigorously Exclude Oxygen.

  • Causality: The copper(I) co-catalyst is susceptible to oxidation by air, which promotes the homocoupling of the alkyne.[12][13]

  • Actionable Advice:

    • Follow the same stringent degassing and inert atmosphere procedures as outlined for preventing homocoupling in Suzuki reactions.

Step 2: Optimize the Catalyst System.

  • Causality: The ratio of palladium to copper and the choice of ligand are critical.

  • Actionable Advice:

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These methods often require a different choice of ligand and base but can completely eliminate the alkyne homocoupling byproduct.

    • Ligand Choice: The choice of phosphine ligand can influence the rate of the desired cross-coupling versus the undesired homocoupling.

Problem 5: I am observing hydrodehalogenation of my aryl halide in a Buchwald-Hartwig amination.

Answer: Hydrodehalogenation, the replacement of the halide with a hydrogen, can be a significant side reaction in Buchwald-Hartwig aminations, often arising from β-hydride elimination from an intermediate palladium-amide complex.[5]

Step 1: Choose the Right Ligand.

  • Causality: The ligand plays a key role in preventing β-hydride elimination.

  • Actionable Advice:

    • Bulky, Electron-Rich Ligands: Use bulky, electron-rich biarylphosphine ligands (e.g., Josiphos, Xantphos). These ligands promote the desired reductive elimination to form the C-N bond over the competing β-hydride elimination pathway.

Step 2: Optimize the Base.

  • Causality: The choice of base can influence the stability of the catalytic intermediates.

  • Actionable Advice:

    • Sterically Hindered Bases: Strong, non-nucleophilic, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often preferred as they are less likely to participate in undesired side reactions.

Section 3: Data Visualization and Experimental Protocols

This section provides visual aids and a detailed experimental protocol to guide your experimental design.

Troubleshooting Flowchart for Byproduct Formation in Suzuki-Miyaura Coupling

Byproduct_Troubleshooting cluster_homocoupling Homocoupling (Ar-Ar or R-R) cluster_protodeboronation Protodeboronation (Ar-H) start Byproduct Observed homocoupling Primary Byproduct: Homocoupling start->homocoupling Identify Byproduct protodeboronation Primary Byproduct: Protodeboronation start->protodeboronation degas Improve Degassing (Freeze-Pump-Thaw) homocoupling->degas bulky_ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) degas->bulky_ligand Still an issue? lower_temp Lower Reaction Temperature bulky_ligand->lower_temp Still an issue? end_node Optimized Reaction lower_temp->end_node anhydrous Use Anhydrous Solvent & Reagents protodeboronation->anhydrous boronic_ester Use Boronic Ester (e.g., Pinacol Ester) anhydrous->boronic_ester Still an issue? mild_base Switch to Milder Base (e.g., K2CO3, K3PO4) boronic_ester->mild_base Still an issue? mild_base->end_node

Caption: A troubleshooting guide for common byproducts in Suzuki-Miyaura reactions.

Comparative Data on Ligand Effects in Suzuki-Miyaura Coupling

LigandSteric HindranceElectron-Donating AbilityTypical ApplicationPotential Byproducts Mitigated
PPh₃ (Triphenylphosphine)LowModerateGeneral purpose, often for reactive substrates-
P(t-Bu)₃ (Tri-tert-butylphosphine)HighHighFor less reactive aryl chloridesHomocoupling
SPhos (Biarylphosphine)Very HighHighChallenging couplings, sterically hindered substratesHomocoupling, Protodeboronation
Xantphos (Bidentate)Moderate (wide bite angle)ModeratePromotes reductive eliminationCan suppress β-hydride elimination

Detailed Protocol: Minimizing Byproducts in a Suzuki-Miyaura Coupling

This protocol for the coupling of 4-chlorotoluene with phenylboronic acid is designed to minimize homocoupling and protodeboronation.

Reagents and Equipment:

  • 4-chlorotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous, finely ground

  • Anhydrous toluene

  • Schlenk flask and manifold

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Reaction Vessel: A 50 mL Schlenk flask containing a magnetic stir bar is dried in an oven and allowed to cool under a stream of argon.

  • Addition of Solids: To the flask, under a positive pressure of argon, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).

  • Purging with Inert Gas: The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.

  • Addition of Coupling Partners: 4-chlorotoluene (1.0 equivalent) and phenylboronic acid (1.2 equivalents) are added to the flask under argon.

  • Addition of Solvent: Anhydrous toluene is added via syringe.

  • Degassing of the Reaction Mixture: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Reaction: The flask is placed in a preheated oil bath at 100 °C and stirred vigorously.

  • Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography.

Section 4: Mechanistic Diagrams

Visualizing the catalytic cycle and competing pathways is crucial for a deeper understanding.

The Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal + Ar'B(OH)2 + Base Homocoupling Homocoupling (Ar'-Ar') ArPdX->Homocoupling + 2 Ar'B(OH)2 ArPdAr_prime Ar-Pd(II)-Ar'(L2) Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 - Product (Ar-Ar') Product Ar-Ar' Protodeboronation Protodeboronation (Ar'-H) Ar_prime_BOH2 Ar'B(OH)2 Base Base, H2O Ar_prime_BOH2->Base Base->Protodeboronation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction with key side pathways.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • National Institutes of Health. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

  • ChemTalk. Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ACS Publications. Controlling Reductive Elimination Pathways in Ti(IV) Pincer Complexes: Concerted versus Radical Mechanisms via Ligand Design. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]

  • Royal Society of Chemistry. A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. [Link]

  • iris.unina.it. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. [Link]

  • The Sonogashira Coupling. [Link]

  • Wipf Group. The Synthetic & Mechanistic Organic Chemistry of Palladium. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • MDPI. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]

  • ACS Publications. Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • StudySmarter. Sonogashira Coupling Reaction Practice Problems. [Link]

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Technical Support Center: Managing Stoichiometry to Prevent Homocoupling in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on a critical aspect of cross-coupling reactions: managing stoichiometry to prevent undesired homocoupling side products. This resource is structured to offer practical, field-tested insights and troubleshooting strategies in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

Introduction: The Pervasive Challenge of Homocoupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. However, the desired cross-coupling pathway is often accompanied by a competing and product-contaminating side reaction: homocoupling. This process leads to the dimerization of one of the coupling partners, resulting in reduced yield of the target molecule and complicating purification.

Precise control over the stoichiometry of reactants, catalysts, ligands, and bases is paramount to suppressing these unwanted transformations. This guide will equip you with the knowledge to diagnose and resolve homocoupling issues across a range of common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanistic drivers of homocoupling in palladium-catalyzed cross-coupling reactions?

A1: Homocoupling predominantly arises from two interconnected mechanistic pathways:

  • Oxidative Homocoupling: This is often initiated by the presence of molecular oxygen (O₂). Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the organometallic coupling partner (e.g., a boronic acid in a Suzuki coupling), leading to a diaryl-palladium(II) intermediate that reductively eliminates to form the homocoupled product and regenerate Pd(0).[1][2] Rigorous exclusion of oxygen from the reaction mixture is therefore a critical first line of defense.[3][4]

  • Reductive Homocoupling: In the absence of an efficient cross-coupling partner, or if the rate of oxidative addition of the electrophile is slow, two molecules of the organometallic reagent can transmetalate onto the palladium center, followed by reductive elimination to yield the homocoupled product.

A visual representation of the competing pathways is shown below:

Cross-Coupling vs Homocoupling Pd0 Pd(0)L_n OxAdd R¹-Pd(II)-X Pd0->OxAdd Oxidative Addition (R¹-X) PdII_O2 Pd(II) Species Pd0->PdII_O2 Oxidation Transmetal R¹-Pd(II)-R² OxAdd->Transmetal Transmetalation (R²-M) Product R¹-R² (Desired Product) Transmetal->Product Product->Pd0 Reductive Elimination Homo_Intermediate R²-Pd(II)-R² PdII_O2->Homo_Intermediate 2 x Transmetalation (R²-M) Homocoupling_Product R²-R² (Homocoupling) Homo_Intermediate->Homocoupling_Product Reductive Elimination Homocoupling_Product->Pd0 Reactants R¹-X + R²-M Oxygen O₂

Caption: Competing pathways of cross-coupling and oxidative homocoupling.

Q2: How does the stoichiometry of the coupling partners influence the extent of homocoupling?

A2: While a 1:1 stoichiometry is theoretically ideal, in practice, a slight excess of one of the coupling partners is often employed to drive the reaction to completion and minimize homocoupling.

  • Excess of the Organometallic Reagent (e.g., Boronic Acid): Using a slight excess (typically 1.1 to 1.5 equivalents) of the more stable and often less expensive organometallic partner can compensate for its potential decomposition or homocoupling, ensuring the complete consumption of the limiting electrophile.

  • Slow Addition: For particularly reactive organometallic reagents prone to homocoupling, slow addition via a syringe pump can maintain a low instantaneous concentration, favoring the cross-coupling pathway. This strategy is particularly effective in suppressing the formation of homocoupled impurities.[4]

Q3: What is the role of the base stoichiometry in preventing homocoupling?

A3: The base plays a crucial role in activating the organometallic reagent for transmetalation. However, an inappropriate choice or amount of base can promote side reactions.

  • Insufficient Base: An inadequate amount of base will result in incomplete activation of the organometallic reagent, slowing down the desired cross-coupling and potentially allowing competing homocoupling pathways to become more significant.

  • Excessively Strong Base: Very strong bases can lead to the degradation of sensitive substrates or promote undesired side reactions. For instance, in Buchwald-Hartwig aminations, strong bases can be incompatible with certain functional groups.[5]

  • Base Solubility: The solubility of the base is also a critical factor. A heterogeneous mixture with a poorly soluble base can lead to localized high concentrations and inefficient activation, potentially contributing to homocoupling. The use of a solvent system that partially solubilizes the base often leads to more reproducible results.

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

Issue: Significant formation of biaryl homocoupling product from the boronic acid/ester.

Potential Cause Troubleshooting Strategy & Explanation
Oxygen in the reaction mixture Rigorously degas all solvents and reagents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst. A subsurface sparge with the inert gas can be particularly effective at removing dissolved oxygen.[3][4]
Use of a Pd(II) precatalyst Pd(II) precatalysts can directly participate in the oxidative homocoupling of boronic acids.[1] Consider adding a mild reducing agent, such as potassium formate, to ensure the complete reduction of Pd(II) to the active Pd(0) state before the coupling reaction commences.[4]
Inappropriate Boronic Acid/Ester to Aryl Halide Ratio Start with a 1.2:1 ratio of the boronic acid/ester to the aryl halide. If homocoupling persists, consider a slow addition of the boronic acid/ester.
Sub-optimal Base Screen different bases. While K₂CO₃ is common, K₃PO₄ or Cs₂CO₃ can sometimes be more effective, depending on the substrate. The choice of base can influence the rate of transmetalation versus homocoupling.

Detailed Protocol: Setting Up an Inert Atmosphere for Suzuki-Miyaura Coupling

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove any adsorbed water.

  • Reagent Addition: To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide, boronic acid or ester, and the base.

  • Seal the Vessel: Seal the flask with a rubber septum.

  • Degassing Cycle: Connect the flask to a Schlenk line. Evacuate the flask under vacuum for 5-10 minutes, then backfill with a high-purity inert gas (Argon is preferred due to its higher density). Repeat this vacuum/inert gas cycle at least three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe. Degas solvents by sparging with an inert gas for at least 30 minutes prior to use.

  • Final Purge: Bubble the inert gas through the reaction mixture for an additional 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, quickly add the palladium catalyst.

  • Reaction Initiation: Heat the reaction to the desired temperature under a positive pressure of the inert gas (a balloon of inert gas is often sufficient for small-scale reactions).

Inert_Atmosphere_Setup cluster_0 Preparation cluster_1 Degassing cluster_2 Reaction Dry_Glassware 1. Oven/Flame-Dry Glassware Add_Reagents 2. Add Solid Reagents Dry_Glassware->Add_Reagents Seal_Flask 3. Seal with Septum Add_Reagents->Seal_Flask Vacuum_Purge 4. Vacuum/Inert Gas Cycles (3x) Seal_Flask->Vacuum_Purge Add_Solvent 5. Add Degassed Solvents Vacuum_Purge->Add_Solvent Final_Purge 6. Inert Gas Purge of Solution Add_Solvent->Final_Purge Add_Catalyst 7. Add Catalyst under Inert Gas Final_Purge->Add_Catalyst Heat 8. Heat under Positive Pressure Add_Catalyst->Heat

Caption: Workflow for establishing an inert reaction atmosphere.

Heck Reaction

Issue: Formation of homocoupled biaryl from the aryl halide and/or dimerization of the olefin.

Potential Cause Troubleshooting Strategy & Explanation
High Ligand to Palladium Ratio While ligands are crucial for catalyst stability and activity, an excessively high ligand-to-palladium ratio can inhibit the reaction by creating a coordinatively saturated and less reactive palladium center, potentially favoring side reactions.[6] A general starting point is a 2:1 ligand-to-palladium ratio.
Inefficient Base A stoichiometric amount of base is required to neutralize the HX generated during the reaction and regenerate the active Pd(0) catalyst.[6] If the reaction stalls, consider a stronger or more soluble base. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices.
Olefin Isomerization Undesired olefin isomerization can compete with the desired Heck coupling. Adding silver or thallium salts can sometimes minimize this by promoting a cationic pathway.[6]
Slow Oxidative Addition For less reactive aryl chlorides, oxidative addition can be the rate-limiting step. Using more electron-rich and bulky phosphine ligands can facilitate this step and outcompete homocoupling pathways.
Buchwald-Hartwig Amination

Issue: Significant formation of biaryl homocoupling from the aryl halide.

Potential Cause Troubleshooting Strategy & Explanation
Catalyst Deactivation Amines can act as ligands and deactivate the palladium catalyst. It is often beneficial to use a slightly higher ligand-to-palladium ratio than in other cross-coupling reactions to prevent this.
Inappropriate Base Strength Strong bases like NaOtBu, while often promoting high reaction rates, can be incompatible with sensitive functional groups.[5] Weaker bases like K₃PO₄ or Cs₂CO₃ offer better functional group tolerance but may require higher catalyst loadings or longer reaction times.[5]
Slow Reductive Elimination The final C-N bond-forming step can be slow. Using electron-rich, bulky biarylphosphine ligands (e.g., XPhos, SPhos) is crucial for promoting this step and preventing side reactions.
Aryl Halide Reactivity While the general reactivity trend for oxidative addition is Ar-I > Ar-Br > Ar-Cl, in Buchwald-Hartwig amination, aryl iodides can sometimes be problematic due to the inhibitory effect of the generated iodide anion. Using a less polar solvent like toluene can help mitigate this.
Sonogashira Coupling

Issue: Formation of the diyne (Glaser coupling) from the terminal alkyne.

Potential Cause Troubleshooting Strategy & Explanation
Presence of Oxygen The copper(I)-catalyzed homocoupling of terminal alkynes is highly sensitive to the presence of oxygen. Rigorous degassing is essential.
High Copper Catalyst Loading While copper(I) is a co-catalyst, excessive amounts can accelerate the undesired Glaser coupling. If diyne formation is significant, try reducing the amount of the copper salt or consider a "copper-free" Sonogashira protocol.
Slow Cross-Coupling with Inactive Halides With unreactive aryl halides, the homocoupling of the alkyne can become the dominant pathway. In such cases, using a more active palladium catalyst system or employing a slow addition of the alkyne can favor the cross-coupling reaction.[7]

Detailed Protocol: Minimizing Diyne Formation in Sonogashira Coupling

  • Inert Atmosphere: Prepare the reaction vessel under a rigorously inert atmosphere as described for the Suzuki-Miyaura coupling.

  • Reagent Addition: To the flask, add the aryl/vinyl halide, the palladium catalyst, and the copper(I) salt.

  • Solvent and Base: Add the degassed solvent and the amine base (e.g., triethylamine or diisopropylamine).

  • Slow Alkyne Addition: Prepare a solution of the terminal alkyne in a small amount of the degassed solvent. Add this solution to the reaction mixture dropwise over an extended period (e.g., 1-2 hours) using a syringe pump.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting materials and the formation of the desired product.

References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]

  • 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - Wipf Group. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • What is the best procedure for Sonogashira coupling?. ResearchGate. Available at: [Link]

  • The Sonogashira Coupling. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar. Available at: [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Available at: [Link]

  • Optimization of conditions for the Heck reaction. ResearchGate. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]

  • SYNTHESIS OF TERMINAL 1,3-DIYNES VIA SONOGASHIRA COUPLING OF VINYLIDENE CHLORIDE FOLLOWED BY ELIMINATION. PREPARATION OF 1,3-DECADIYNE. NIH. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. Available at: [Link]

  • The Heck Reaction of Electron-Rich Olefins with Regiocontrol by Hydrogen-Bond Donors. ResearchGate. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC. Available at: [Link]

  • What is the best procedure for Sonogashira coupling?. ResearchGate. Available at: [Link]

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Validation & Comparative

Assessing the Selectivity of Novel Kinase Inhibitors Based on the Triazolopyridine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a paramount objective. High selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of a drug candidate. The triazolopyridine scaffold has garnered significant attention as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.

This guide provides an in-depth technical overview of the methodologies used to assess the selectivity of novel kinase inhibitors, with a particular focus on those built upon the versatile triazolopyridine scaffold. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of triazolopyridine-based inhibitors against established alternatives.

The Triazolopyridine Scaffold: A Versatile Platform for Kinase Inhibition

The triazolopyridine core is a heterocyclic motif that has proven to be a highly effective scaffold for the design of kinase inhibitors. Its unique structural and electronic properties allow for the formation of key interactions within the ATP-binding pocket of various kinases, leading to potent inhibition. One of the most notable examples is Filgotinib (GLPG0634) , a selective inhibitor of Janus kinase 1 (JAK1), which has demonstrated clinical efficacy in autoimmune diseases.[1][2] The triazolopyridine scaffold's versatility extends beyond the JAK family, with derivatives showing inhibitory activity against a range of other kinases, including Spleen Tyrosine Kinase (Syk), Monopolar Spindle 1 (MPS1), and Tankyrases (TNKS).[3][4][5]

The success of the triazolopyridine scaffold lies in its ability to be readily functionalized, allowing medicinal chemists to fine-tune the selectivity and pharmacokinetic properties of the resulting inhibitors. This adaptability is key to navigating the highly conserved nature of the ATP-binding site across the human kinome and achieving the desired selectivity profile.

The Imperative of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases, many of which share significant structural homology in their ATP-binding sites. This similarity presents a formidable challenge in designing inhibitors that target a single kinase or a specific subset of kinases. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and a diminished therapeutic index. Therefore, a rigorous assessment of an inhibitor's selectivity profile is a non-negotiable aspect of the drug discovery process.

Several powerful techniques have been developed to profile the selectivity of kinase inhibitors. These methods provide a comprehensive view of an inhibitor's interactions across the kinome, enabling researchers to make informed decisions about which candidates to advance. The choice of assay depends on the specific questions being asked, the stage of the drug discovery program, and the resources available.

Experimental Protocols for Assessing Kinase Inhibitor Selectivity

A multi-pronged approach employing a combination of biochemical, biophysical, and cellular assays is essential for a thorough evaluation of kinase inhibitor selectivity. Each method offers unique insights into the inhibitor's behavior, and the convergence of data from multiple assays provides the highest level of confidence in the selectivity profile.

In Vitro Kinase Inhibition Assay: The Foundation of Selectivity Profiling

The in vitro kinase assay is a fundamental technique used to determine the potency of an inhibitor against a purified kinase enzyme. By measuring the concentration of the inhibitor required to reduce the kinase's activity by 50% (the IC50 value), researchers can rank the potency of different compounds. Performing this assay against a panel of kinases provides the initial selectivity profile.

Step-by-Step Methodology: [6][7][8]

  • Reagent Preparation:

    • Prepare a stock solution of the triazolopyridine-based inhibitor in a suitable solvent, typically DMSO.

    • Reconstitute the purified kinase enzyme and its specific substrate in the appropriate assay buffer. The buffer composition is critical and should be optimized for each kinase.[6]

    • Prepare a solution of ATP at a concentration close to the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.[9]

  • Assay Procedure:

    • In a microtiter plate, add the assay buffer, the kinase enzyme, and varying concentrations of the inhibitor.[6]

    • Incubate the plate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at an optimal temperature (often 30°C or 37°C).

    • Stop the reaction by adding a stop solution, such as EDTA, which chelates the Mg2+ ions required for kinase activity.[6]

  • Detection and Data Analysis:

    • Detect the amount of phosphorylated substrate using a suitable method. Common detection methods include:

      • Radiometric assays: Using 32P- or 33P-labeled ATP and measuring the incorporation of radioactivity into the substrate.

      • Fluorescence-based assays: Employing phosphorylation-specific antibodies labeled with a fluorescent probe.

      • Luminescence-based assays: Using coupled enzyme systems that produce a luminescent signal proportional to the amount of ATP consumed or ADP produced.[10]

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • ATP Concentration: Using an ATP concentration near the Km is crucial. At saturating ATP concentrations, the apparent potency of an ATP-competitive inhibitor will be underestimated, potentially masking its true selectivity.[9]

  • Enzyme and Substrate Concentrations: These should be optimized to ensure the reaction proceeds in the linear range, allowing for accurate measurement of inhibition.

  • Choice of Detection Method: The detection method should be sensitive, robust, and have a low background signal to ensure a good signal-to-noise ratio.

KINOMEscan™: A High-Throughput Competition Binding Assay

KINOMEscan™ is a powerful, high-throughput platform that assesses the binding affinity of a compound against a large panel of kinases (typically over 450).[11] This competition-based binding assay provides a comprehensive overview of a compound's selectivity across the kinome.

Experimental Workflow:

KINOMEscan_Workflow cluster_Preparation Preparation cluster_Assay Competition Assay cluster_Detection Detection & Analysis Inhibitor Triazolopyridine Inhibitor Incubation Incubation of Inhibitor, Kinase, and Ligand Inhibitor->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Wash to Remove Unbound Components Incubation->Wash Elution Elution of Bound Kinase Wash->Elution qPCR Quantification of DNA tag by qPCR Elution->qPCR Data Data Analysis (Kd calculation) qPCR->Data

KINOMEscan™ Experimental Workflow

Step-by-Step Methodology: [11]

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The kinases are tagged with DNA, which allows for their quantification using quantitative PCR (qPCR).

  • Assay Setup:

    • Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to create an affinity resin.

    • The test compound (the triazolopyridine inhibitor), the DNA-tagged kinase, and the liganded affinity beads are combined in a binding buffer.

  • Competition and Detection:

    • The mixture is incubated to allow for competitive binding.

    • The beads are washed to remove unbound components.

    • The amount of kinase bound to the beads is quantified by qPCR of the DNA tag.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. A lower amount of bound kinase indicates that the test compound has a higher affinity for the kinase. Dissociation constants (Kd) are calculated from an 11-point dose-response curve.

Causality Behind Experimental Choices:

  • Competition-based Format: This format directly measures binding affinity (Kd) rather than enzymatic inhibition (IC50), providing a more direct measure of target engagement.

  • DNA Tagging and qPCR: This detection method offers high sensitivity and a wide dynamic range, allowing for the accurate quantification of kinase binding even for very potent inhibitors.

Cellular Thermal Shift Assay (CETSA®): Assessing Target Engagement in a Cellular Context

CETSA® is a powerful biophysical method that allows for the direct measurement of a compound's engagement with its target protein within the complex environment of a living cell.[12][13][14] The principle behind CETSA® is that the binding of a ligand to its target protein increases the protein's thermal stability.

Experimental Workflow:

CETSA_Workflow cluster_Treatment Cell Treatment cluster_Heating Thermal Challenge cluster_Analysis Analysis of Soluble Protein Cells Intact Cells Treatment Treat with Triazolopyridine Inhibitor or Vehicle Cells->Treatment Heating Heat Cells at Varying Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Detection Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Detection Curve Generate Melt Curve and Determine Tagg Detection->Curve

CETSA® Experimental Workflow

Step-by-Step Methodology: [12][14]

  • Cell Treatment: Treat intact cells with the triazolopyridine inhibitor at the desired concentration. A vehicle control (e.g., DMSO) is run in parallel.

  • Thermal Challenge: Aliquot the treated cells and heat them at a range of different temperatures for a fixed duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target kinase remaining in the soluble fraction at each temperature using a protein detection method such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against the temperature to generate a "melt curve." The temperature at which 50% of the protein has aggregated is the aggregation temperature (Tagg). A shift in the Tagg to a higher temperature in the presence of the inhibitor indicates target engagement.

Isothermal Dose-Response (ITDR) CETSA®: [15]

A variation of CETSA®, the ITDR-CETSA®, is performed at a single, fixed temperature (chosen from the melt curve) with varying concentrations of the inhibitor. This allows for the determination of a cellular EC50 value for target engagement.

Causality Behind Experimental Choices:

  • Intact Cells: Performing the assay in intact cells provides a more physiologically relevant assessment of target engagement, as it accounts for factors such as cell permeability and intracellular ATP concentrations.

  • Thermal Denaturation: This biophysical principle provides a direct readout of ligand binding without the need for modified compounds or cellular engineering.

Phosphoproteomics: Unveiling the Downstream Consequences of Kinase Inhibition

Phosphoproteomics is a powerful mass spectrometry-based technique that allows for the global and quantitative analysis of protein phosphorylation in a cell or tissue.[16][17][18] By comparing the phosphoproteomes of cells treated with a kinase inhibitor versus a control, researchers can identify the downstream signaling pathways that are affected by the inhibitor. This provides a functional readout of the inhibitor's selectivity in a cellular context.

Experimental Workflow:

Phosphoproteomics_Workflow cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry cluster_DataAnalysis Data Analysis CellCulture Cell Culture and Inhibitor Treatment Lysis Cell Lysis and Protein Digestion CellCulture->Lysis Enrichment Phosphopeptide Enrichment Lysis->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Identification Peptide and Phosphosite Identification LCMS->Identification Quantification Quantitative Analysis Identification->Quantification Bioinformatics Bioinformatics and Pathway Analysis Quantification->Bioinformatics

Phosphoproteomics Experimental Workflow

Step-by-Step Methodology: [16][17]

  • Sample Preparation:

    • Treat cells with the triazolopyridine inhibitor or a vehicle control.

    • Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.

    • Enrich for phosphopeptides using techniques like immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO2) chromatography.

  • Mass Spectrometry Analysis:

    • Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the phosphorylated peptides and the specific sites of phosphorylation.

    • Quantify the changes in phosphorylation levels between the inhibitor-treated and control samples.

    • Use bioinformatics tools to map the affected phosphosites to specific kinases and signaling pathways.

Causality Behind Experimental Choices:

  • Global Analysis: Phosphoproteomics provides an unbiased, global view of the inhibitor's effects on cellular signaling, which can reveal unexpected off-targets and provide insights into the mechanism of action.

  • Functional Readout: By measuring changes in phosphorylation, this technique provides a functional readout of kinase inhibition, complementing the direct binding data from assays like KINOMEscan™ and CETSA®.

Comparative Analysis of Triazolopyridine-Based Kinase Inhibitors

The true measure of a novel kinase inhibitor's potential lies in its performance relative to existing therapies and tool compounds. Here, we present a comparative analysis of triazolopyridine-based inhibitors targeting several key kinases, highlighting their selectivity profiles against relevant alternatives.

JAK1 Inhibition: Filgotinib vs. Other JAK Inhibitors

The Janus kinases (JAKs) are a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a crucial role in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers. While several JAK inhibitors are clinically approved, achieving selectivity among the highly homologous JAK family members is a significant challenge.

Filgotinib , with its triazolopyridine core, is a highly selective JAK1 inhibitor.[19] This selectivity is thought to contribute to its favorable safety profile, as inhibition of JAK2 is associated with hematological side effects.

Comparative Selectivity Data (IC50, nM):

InhibitorScaffoldJAK1JAK2JAK3TYK2JAK1/JAK2 Selectivity
Filgotinib (GLPG0634) Triazolopyridine 10 28 810 116 2.8-fold [19]
TofacitinibPyrrolo[2,3-d]pyrimidine12011234420-fold
BaricitinibPyrrolo[2,3-d]pyrimidine5.95.7>40053~1-fold
UpadacitinibPyrrolo[2,3-d]pyrimidine1241232-fold

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

A network meta-analysis of clinical trial data in rheumatoid arthritis patients with an inadequate response to methotrexate suggests that filgotinib 200 mg had the highest probability of being the treatment with the greatest improvement in modified Total Sharp Score (mTSS) versus placebo at 48/52 weeks compared to other JAK inhibitors and adalimumab.[20][21] This clinical data, combined with its in vitro selectivity profile, underscores the potential of the triazolopyridine scaffold in designing effective and safe immunomodulatory drugs.

Syk Inhibition: Triazolopyridine-Based Inhibitors vs. Fostamatinib

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells, including B cells, mast cells, and neutrophils.[22] Inhibition of Syk is a promising therapeutic strategy for autoimmune diseases and certain hematological malignancies. Fostamatinib, a prodrug of the active metabolite R406, is an approved Syk inhibitor.

A novel triazolopyridine-based Syk inhibitor, CC-509 , has been developed and characterized.[3]

Comparative Selectivity Data (IC50, µM):

InhibitorScaffoldSykFlt4FmsJak1Jak2Jak3
CC-509 Triazolopyridine 0.026 ~0.078 ~0.078 ~0.078 ~0.078 ~0.078
Fostamatinib (R406)Pyrimidine0.041-----

CC-509 was found to be a moderately selective kinase inhibitor with a Gini score of 0.53.[3] The development of novel Syk inhibitors with improved selectivity profiles remains an active area of research.

MPS1 Inhibition: Triazolopyridine Analogs and Alternatives

Monopolar Spindle 1 (MPS1) is a dual-specificity kinase that is a key regulator of the spindle assembly checkpoint, ensuring accurate chromosome segregation during mitosis.[23] Overexpression of MPS1 is observed in various cancers, making it an attractive target for anticancer therapy. Several MPS1 inhibitors with different chemical scaffolds are in development.

While specific quantitative data for triazolopyridine-based MPS1 inhibitors against alternatives was not found in the provided search results, a study on diaminopyridine-based MPS1 inhibitors highlighted the importance of achieving selectivity over other kinases.[4] The inhibitor 12 from this study displayed excellent selectivity, which was attributed to its unusual binding mode involving a flipped peptide conformation in the hinge region of MPS1.[4] This underscores the principle that achieving selectivity often relies on exploiting subtle conformational differences between the target kinase and other members of the kinome.

Tankyrase (TNKS) Inhibition: Triazolopyridine Derivatives vs. XAV939

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the Wnt/β-catenin signaling pathway by promoting the degradation of Axin.[5] Inhibition of tankyrases stabilizes Axin, leading to the downregulation of Wnt signaling, which is often aberrantly activated in cancer. XAV939 is a well-characterized tankyrase inhibitor.[24]

Novel triazolopyridine derivatives have been identified as tankyrase inhibitors. While direct comparative IC50 data was not available in the search results, a study on the triazolopyridine derivative TI-12403 demonstrated its ability to stabilize AXIN2 and downregulate β-catenin signaling in colorectal cancer cells.[5]

IC50 Values for XAV939: [24]

  • TNKS1: 5 nM

  • TNKS2: 2 nM

The development of novel tankyrase inhibitors with improved potency, selectivity, and drug-like properties is an ongoing effort in cancer drug discovery.

Signaling Pathway Diagrams

Understanding the signaling pathways in which the target kinases operate is essential for interpreting the biological consequences of their inhibition. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling cascades for the kinases discussed in this guide.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Receptor Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 5. STAT Dimerization Nucleus Nucleus pSTAT->Nucleus 6. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Regulation Inhibitor Triazolopyridine JAK Inhibitor (e.g., Filgotinib) Inhibitor->JAK Inhibition

JAK-STAT Signaling Pathway

Syk Signaling Pathway in Immune Cells

Syk_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR 1. Antigen Binding Lyn Lyn (Src Family Kinase) BCR->Lyn 2. Lyn Activation ITAM ITAM Phosphorylation Lyn->ITAM 3. ITAM Phosphorylation Syk Syk ITAM->Syk 4. Syk Recruitment & Activation Downstream Downstream Signaling (e.g., PLCγ2, PI3K) Syk->Downstream 5. Downstream Signaling Response Cellular Response (Proliferation, Cytokine Release) Downstream->Response Inhibitor Triazolopyridine Syk Inhibitor (e.g., CC-509) Inhibitor->Syk Inhibition

Syk Signaling Pathway in B-Cells

Wnt/β-catenin Signaling Pathway

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) betaCatenin_off β-catenin DestructionComplex->betaCatenin_off Phosphorylation Degradation Ubiquitination & Degradation betaCatenin_off->Degradation Wnt Wnt Receptor Frizzled/LRP5/6 Receptor Wnt->Receptor Dsh Dishevelled Receptor->Dsh Inhibits Destruction Complex Dsh->DestructionComplex betaCatenin_on β-catenin (stabilized) Nucleus Nucleus betaCatenin_on->Nucleus TCF_LEF TCF/LEF betaCatenin_on->TCF_LEF Co-activation Nucleus->TCF_LEF Gene Target Gene Transcription TCF_LEF->Gene TNKS Tankyrase (TNKS) TNKS->DestructionComplex Promotes Axin Degradation Inhibitor Triazolopyridine TNKS Inhibitor Inhibitor->TNKS Inhibition

Wnt/β-catenin Signaling Pathway

MPS1 Signaling in Mitosis

MPS1_Signaling_Pathway Unattached Unattached Kinetochore MPS1 MPS1 Unattached->MPS1 1. Recruitment & Activation KNL1 KNL1 MPS1->KNL1 2. Phosphorylation BUB1 BUB1 MPS1->BUB1 4. Phosphorylation MAD1 MAD1 MPS1->MAD1 5. Phosphorylation KNL1->BUB1 3. Recruitment MCC Mitotic Checkpoint Complex (MCC) Assembly BUB1->MCC MAD1->MCC APC_C APC/C MCC->APC_C Inhibition Anaphase Anaphase Onset APC_C->Anaphase Inhibitor Triazolopyridine MPS1 Inhibitor Inhibitor->MPS1 Inhibition

MPS1 Signaling in the Spindle Assembly Checkpoint

Conclusion

The triazolopyridine scaffold represents a highly valuable platform for the development of novel and selective kinase inhibitors. Its chemical tractability allows for the fine-tuning of inhibitor properties to achieve desired selectivity profiles, which is paramount for developing safe and effective therapeutics. This guide has provided a comprehensive overview of the state-of-the-art methodologies for assessing kinase inhibitor selectivity, from foundational in vitro assays to sophisticated cellular and proteomic approaches.

The comparative analysis of triazolopyridine-based inhibitors, such as Filgotinib, demonstrates their potential to offer improved selectivity and clinical benefit over existing therapies. As our understanding of the human kinome and its role in disease continues to grow, the rational design of selective inhibitors based on privileged scaffolds like triazolopyridine will remain a cornerstone of modern drug discovery. The rigorous application of the experimental protocols outlined in this guide is essential for the successful identification and development of the next generation of targeted kinase inhibitor therapies.

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